molecular formula C3H7NO B1606578 o-Allylhydroxylamine CAS No. 6542-54-7

o-Allylhydroxylamine

Cat. No.: B1606578
CAS No.: 6542-54-7
M. Wt: 73.09 g/mol
InChI Key: KPTCZURLWZSRKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Allylhydroxylamine is a chemical compound (C3H7NO) that serves as a critical reagent in epigenetic research, specifically for the discrimination and sequencing of 5-methylcytosine (5MedC) in DNA. This epigenetic mark is a key factor in gene silencing and is responsible for deteriorated cellular development and many cancers. Unlike the traditional bisulfite sequencing method, which degrades approximately 95% of the DNA analyte, O-Allylhydroxylamine offers a novel and milder chemistry for methylation analysis. Its primary research value lies in its unique mechanism of action: it forms stable adducts with cytosine (dC) and 5-methylcytosine (5MedC) that result in directly different reaction products. The adduct with unmethylated dC switches into an E-isomeric form, generating a dC to dT transition mutation that can be detected by standard sequencing methods. In significant contrast, the adduct with 5MedC adopts exclusively a Z-isomeric form, which causes the polymerase to stall during replication. This fundamental difference allows researchers to differentiate between dC and 5MedC with high accuracy using established methods like pyrosequencing. O-Allylhydroxylamine is typically supplied as a hydrochloride salt (C3H8ClNO) for stability and handling. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

O-prop-2-enylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c1-2-3-5-4/h2H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTCZURLWZSRKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329528
Record name o-Allylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6542-54-7
Record name o-Allylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Allylhydroxylamine hydrochloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-Allylhydroxylamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DM5S33R4TQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

O-Allylhydroxylamine: The Alkylperoxy Isostere in Heme-Enzyme Inhibition and Radical Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of


-Allylhydroxylamine (OAHA)  as a stable structural and electronic mimic of the transient alkylperoxy intermediate  (

or

). While alkylperoxy species are notoriously unstable and reactive, OAHA provides a robust scaffold for probing the active sites of heme-dioxygenases (specifically Indoleamine 2,3-Dioxygenase 1 [IDO1] ) and studying radical cyclization kinetics relevant to lipid peroxidation cascades.

This guide is structured for medicinal chemists and enzymologists, focusing on the mechanistic basis of


 / 

isosterism, synthesis protocols, and application in drug discovery and mechanistic probing.

Mechanistic Basis: The / Isostere

The core value of


-Allylhydroxylamine lies in the physicochemical similarity between the hydroxylamine bond (

) and the peroxide bond (

). In biological systems, alkylperoxy radicals and hydroperoxides are high-energy intermediates. OAHA acts as a "dead-end" mimic that captures the geometric requirements of these intermediates without undergoing the subsequent bond-cleavage events.
Structural Comparison

The


 bond acts as a bioisostere for the 

bond due to similar bond lengths and electron density profiles, allowing OAHA to fit into enzyme pockets evolved to stabilize peroxy transition states.
ParameterPeroxide (

)

-Alkylhydroxylamine (

)
Significance
Bond Length ~1.46 Å (

)
~1.45 Å (

)
Near-perfect geometric fit for active sites.
Bond Angle 105° (

)
103-105° (

)
Mimics the "bent" trajectory of peroxy intermediates.
pKa (Conjugate Acid) ~11.5 (

)
~6.0 (

)
OAHA is more basic; the amine can coordinate to metal centers (Fe) more strongly than the terminal oxygen of a peroxide.
Redox Stability Oxidant (High Potential)Reductant / StableAllows isolation of enzyme-inhibitor complexes for X-ray crystallography.
The "Alkylperoxy Mimic" in IDO1 Inhibition

Indoleamine 2,3-Dioxygenase 1 (IDO1) catalyzes the rate-limiting step of tryptophan metabolism.[1][2] The catalytic cycle involves the formation of a ferryl-superoxide or ferrous-alkylperoxy intermediate.

  • Natural Mechanism: The heme iron binds

    
    , which then attacks the C2=C3 bond of tryptophan, forming a transient alkylperoxy species bonded to the iron.
    
  • OAHA Inhibition: The terminal amine (

    
    ) of OAHA coordinates to the Heme Iron (
    
    
    
    ). The
    
    
    -allyl tail occupies the hydrophobic pocket usually reserved for the tryptophan substrate or the alkyl portion of the intermediate. This creates a tight-binding, reversible inhibition complex that freezes the enzyme in a "pseudo-transition state."

Visualization of Pathways

IDO1 Inhibition Mechanism

The following diagram illustrates how OAHA intercepts the IDO1 catalytic cycle by mimicking the alkylperoxy intermediate.

IDO1_Mechanism Heme_Rest Resting State Heme-Fe(III) Heme_Red Active State Heme-Fe(II) Heme_Rest->Heme_Red Reductant (e-) Ternary Ternary Complex Fe(II)-O2-Trp Heme_Red->Ternary + Trp, + O2 Inhibitor_Complex Inhibited Complex Fe(II)---NH2-O-Allyl (Transition State Mimic) Heme_Red->Inhibitor_Complex + O-Allylhydroxylamine (Competes with O2) Transition Alkylperoxy Intermediate Fe(II)-O-O-Trp Ternary->Transition Cyclization Product N-Formylkynurenine (NFK) Transition->Product C-C Cleavage Product->Heme_Rest Release Inhibitor_Complex->Heme_Red Reversible (Slow)

Caption: IDO1 catalytic cycle showing the interception of the Heme-Fe(II) state by O-Allylhydroxylamine, which mimics the geometry of the alkylperoxy transition state.

Radical Cyclization: 5-exo-trig Mimicry

Beyond enzyme inhibition, OAHA is used to study radical cyclizations. The aminyl radical (


) mimics the reactivity of the peroxyl radical (

), particularly in the formation of 5-membered rings (Prostaglandin-like cyclizations).

Radical_Cyclization Precursor O-Allylhydroxylamine (R-O-NH2) Radical_Gen Aminyl Radical (R-O-NH•) Precursor->Radical_Gen Oxidation (-1e-, -H+) Transition_State 5-exo-trig TS (Chair-like) Radical_Gen->Transition_State Intramolecular Attack Product Isoxazolidine (Cyclic Product) Transition_State->Product Radical Trapping

Caption: The 5-exo-trig cyclization of the O-allyl aminyl radical yields isoxazolidines, mimicking the formation of cyclic peroxides in lipid oxidation.

Experimental Protocols

Synthesis of -Allylhydroxylamine Hydrochloride

This protocol utilizes


-hydroxyphthalimide as a masked hydroxylamine source, preventing 

-alkylation and ensuring exclusive

-alkylation.

Reagents:

  • 
    -Hydroxyphthalimide (1.0 eq)
    
  • Allyl Bromide (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Hydrazine Monohydrate (

    
    )
    
  • Solvents: DMF (anhydrous), DCM, Ethanol.

Step-by-Step Methodology:

  • O-Alkylation:

    • Dissolve

      
      -hydroxyphthalimide (10 mmol) in anhydrous DMF (20 mL).
      
    • Add Triethylamine (15 mmol) and stir for 10 min at Room Temperature (RT) until the solution turns deep red (deprotonation).

    • Add Allyl Bromide (12 mmol) dropwise.

    • Stir at 50°C for 4 hours. The color will fade to yellow/colorless as the precipitate (TEA·HBr) forms.

    • Pour into ice water (100 mL). Filter the white solid (

      
      -allyloxyphthalimide). Recrystallize from Ethanol.[3]
      
  • Hydrazinolysis (Deprotection):

    • Suspend the

      
      -allyloxyphthalimide intermediate in DCM (30 mL).
      
    • Add Hydrazine Monohydrate (12 mmol) at 0°C.

    • Stir at RT for 1 hour. A white precipitate (Phthalhydrazide) will form.

    • Filter off the phthalhydrazide.

    • Acidification: Add 4M HCl in Dioxane to the filtrate to precipitate

      
      -Allylhydroxylamine Hydrochloride.
      
    • Filter and wash with cold ether.

Yield: Typically 75-85%. Validation:


 NMR (

):

6.0 (m, 1H, vinyl), 5.4 (m, 2H, vinyl), 4.6 (d, 2H,

).
IDO1 Inhibition Assay (Heme Coordination Check)

To verify the "mimic" effect, one must measure the shift in the Soret band of the Heme, indicating direct coordination to the iron.

  • Enzyme Prep: Recombinant human IDO1 (50 nM) in 50 mM Potassium Phosphate buffer (pH 6.5).

  • Reduction: Add Ascorbate (10 mM) and Methylene Blue (10

    
    M) to generate the active Fe(II) state.
    
  • Titration: Add increasing concentrations of OAHA (0.1

    
    M to 100 
    
    
    
    M).
  • Detection: Monitor UV-Vis absorbance.

    • Result: A shift in the Soret peak from ~405 nm (Resting) to ~415-420 nm indicates the formation of the Fe(II)-OAHA complex .

    • Control: Tryptophan alone causes a shift to ~418 nm (Ternary complex). OAHA competes with this shift.

Key Data & Reference Values

The following table summarizes the physicochemical properties that validate OAHA as an alkylperoxy mimic.

PropertyAlkylperoxy Radical (

)

-Allylhydroxylamine (OAHA)
Impact on Experiment
Hybridization Terminal O:

/

mix
Terminal N:

The

Nitrogen allows tetrahedral coordination to Fe, mimicking the transition state geometry.
Bond Dissociation Energy

(in ROOH): ~88 kcal/mol

(in RONH2): ~75 kcal/mol
OAHA is easier to oxidize to the aminyl radical than ROOH is to the peroxyl radical.
Cyclization Rate (

)

(5-hexenyl)
Variable (Substrate dependent)Allows calibration of "Radical Clocks" in slower biological timescales.
IDO1 IC50 N/A (Transient)0.1 - 1.0

M
Potent inhibition confirms structural mimicry of the active site intermediate.

References

  • Malachowski, W. P., et al. (2016).[4] "

    
    -Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1." European Journal of Medicinal Chemistry. 
    
  • Porter, N. A., et al. (1994). "Radical Clocks: Kinetic Probes of Radical reaction Mechanisms." Accounts of Chemical Research.

  • Sono, M., et al. (1996). "Heme-Containing Oxygenases." Chemical Reviews.

  • Newcomb, M. (1993). "Competition Methods and Scales for Alkyl Radical Reaction Kinetics." Tetrahedron.

  • Sigma-Aldrich. (2023). "O-Allylhydroxylamine Hydrochloride Product Specification."

Sources

thermodynamic stability of O-substituted hydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of O-Substituted Hydroxylamines for Researchers and Drug Development Professionals

Abstract

O-substituted hydroxylamines are a pivotal class of compounds in organic synthesis and medicinal chemistry, serving as versatile intermediates, amination reagents, and key pharmacophoric elements.[1][2] However, the inherent lability of the nitrogen-oxygen (N-O) single bond presents a significant challenge, directly impacting their synthesis, storage, handling, and ultimate utility, particularly within the rigorous framework of drug development.[3][4] Understanding the thermodynamic stability of these molecules is not merely an academic exercise but a critical necessity for ensuring process safety, predicting shelf-life, and designing robust molecular entities. This guide provides a comprehensive examination of the core principles governing the stability of O-substituted hydroxylamines, details the primary decomposition pathways, outlines state-of-the-art experimental and computational methodologies for stability assessment, and discusses the practical implications for pharmaceutical research.

Fundamental Principles of N-O Bond Stability

The thermodynamic stability of an O-substituted hydroxylamine is fundamentally dictated by the strength of its weakest link: the N-O sigma (σ) bond.[1] This bond is inherently weak due to the repulsion between the lone pairs of the adjacent, highly electronegative nitrogen and oxygen atoms. Consequently, the energy required for homolytic cleavage is relatively low, making these compounds susceptible to decomposition. The key to modulating their stability lies in understanding and manipulating the electronic and steric factors that influence this bond.

Electronic Effects of the Oxygen Substituent (R in R-O-NH₂)

The nature of the group attached to the oxygen atom is the single most dominant factor controlling the stability of the N-O bond. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert profound and opposing effects.

  • Electron-Withdrawing Groups (EWGs): Substituents such as acyl, sulfonyl, or electron-deficient aryl groups significantly weaken the N-O bond.[5] By inductively pulling electron density away from the oxygen atom, they decrease the electron density within the N-O bond, making it more susceptible to cleavage. This principle is intentionally exploited in synthetic chemistry, where reagents like hydroxylamine-O-sulfonic acid (HOSA) or O-acyl hydroxylamines are designed to be potent electrophilic aminating agents, relying on the facile cleavage of the N-O bond to generate reactive nitrogen-transfer intermediates.[5][6] For instance, studies on O-acyl-substituted hydroxylamines have shown that electron-withdrawing substituents tune the redox potential and oxidizing strength of the reagent, directly correlating with the ease of N-O bond scission.[5]

  • Electron-Donating Groups (EDGs): Conversely, alkyl or electron-rich aryl groups attached to the oxygen increase the electron density in the N-O bond, thereby strengthening it and enhancing the molecule's overall thermodynamic stability. This is why simple O-alkylhydroxylamines are generally more stable and less reactive than their O-acyl or O-sulfonyl counterparts.[7]

Steric Hindrance

Bulky substituents on the oxygen or nitrogen atoms can sterically shield the N-O bond from external reagents or catalysts, kinetically hindering decomposition pathways. While this is a kinetic stability factor, it often correlates with improved handling and shelf-life. However, extreme steric strain can also weaken the N-O bond, leading to lower thermodynamic stability.

N-Substitution Effects

Substitution on the nitrogen atom also plays a crucial role. N-alkylation can influence the bond strength, though the effect is often secondary to the O-substituent.[8] In drug design, N,N,O-trisubstituted hydroxylamines are explored as bioisosteres for hydrocarbon, ether, or amine moieties, with their stability profile being a key consideration for metabolic fate and overall drug properties.[9]

G NO_Bond N-O Bond Stability Electronic Electronic Effects (on O-Substituent) NO_Bond->Electronic Steric Steric Hindrance NO_Bond->Steric External External Factors NO_Bond->External EWG Electron-Withdrawing Groups (Acyl, Sulfonyl) Electronic->EWG EDG Electron-Donating Groups (Alkyl, Aryl) Electronic->EDG Shielding Shields N-O Bond Steric->Shielding Catalysts Metal Catalysts (Fe, Cu) External->Catalysts pH pH (Acid/Base) External->pH Decrease Decreases Stability (Weakens Bond) EWG->Decrease Increase Increases Stability (Strengthens Bond) EDG->Increase Kinetic Increases Kinetic Stability Shielding->Kinetic Decomp Accelerates Decomposition Catalysts->Decomp pH->Decomp

Caption: Key factors influencing the thermodynamic and kinetic stability of the N-O bond.

Common Decomposition Pathways

The degradation of O-substituted hydroxylamines can proceed through several mechanisms, often influenced by temperature, pH, and the presence of catalysts.

  • Homolytic Cleavage: The most fundamental decomposition route is the homolytic cleavage of the N-O bond to produce an aminyl radical and an oxy radical. This pathway is highly dependent on the bond dissociation energy (BDE) and is typically initiated by thermal or photochemical energy.

  • Reductive Cleavage: In the presence of reducing agents, particularly transition metals like iron (Fe(II)) or copper (Cu(I)), the N-O bond can undergo reductive cleavage.[5][10] This is a critical pathway in many catalytic reactions where O-substituted hydroxylamines act as oxidants, converting the metal to a higher oxidation state while the N-O bond breaks.[5]

  • Bimolecular and Isomerization Pathways: Theoretical studies on hydroxylamine itself suggest that bimolecular reactions, such as isomerization to ammonia oxide, can be energetically more favorable than simple unimolecular bond scission, especially in aqueous solutions.[11][12] The presence of water or other protic solvents can lower the activation barrier for these pathways.[12]

  • Influence of pH and Catalysts: The stability of hydroxylamine solutions is highly sensitive to pH and contaminants.[13][14] Both acidic and basic conditions can catalyze decomposition, albeit through different mechanisms.[13][14] Similarly, metal ions and surfaces, particularly those of carbon steel and stainless steel, can dramatically lower the onset temperature for thermal decomposition, posing a significant process safety risk.[3][15]

G Start O-Acyl Hydroxylamine (R-COO-NH₂) Oxidation Outer-Sphere Electron Transfer Start->Oxidation Fe2 Fe(II) Catalyst Fe2->Oxidation Fe3 Fe(III) Center Oxidation->Fe3 Oxidizes Fe(II) Cleavage Reductive N-O Bond Cleavage Oxidation->Cleavage Initiates Intermediate Putative Iron-Nitrogen Intermediate [Fe(III)-NH₂]⁺ Products Nitrogen-Transfer Products (e.g., Aminated Substrate) Intermediate->Products Reacts with Substrate Cleavage->Intermediate Byproduct R-COO⁻ Cleavage->Byproduct

Caption: A simplified mechanism for iron-catalyzed reductive N-O bond cleavage.[5]

Experimental and Computational Assessment of Stability

A multi-faceted approach combining thermal analysis, chromatography, and computational modeling is essential for a thorough stability assessment.

Thermal Analysis Techniques

Calorimetry is the cornerstone for evaluating thermal hazards. These methods measure the heat flow associated with the exothermic decomposition of a compound as a function of temperature.

  • Differential Scanning Calorimetry (DSC): DSC is a rapid screening tool used to determine the onset temperature (T_onset) of decomposition and the total energy released (enthalpy of decomposition, ΔH_d). A lower T_onset indicates lower thermal stability. Organic hydroxylamine derivatives can exhibit significant exothermic decomposition, with some releasing energy comparable to explosive materials.[16][17]

  • Adiabatic Calorimetry: For process safety and scale-up applications, adiabatic calorimetry provides more reliable data.[15][18] By minimizing heat loss to the environment, it simulates a worst-case runaway reaction scenario, allowing for the determination of critical parameters like the time to maximum rate (TMR) and self-accelerating decomposition temperature (SADT).

Compound/ConditionOnset Temperature (°C)TechniqueReference
50 wt.% Hydroxylamine/water~133-136Adiabatic Calorimetry[15]
50 wt.% Hydroxylamine/water (with carbon steel)< 50Adiabatic Calorimetry
O-pivaloyl hydroxylamine triflic acid salt140Not Specified[5]
O-benzoyl hydroxylamine triflic acid salt> 140Not Specified[5]
O-(4-nitrobenzoyl) hydroxylamine triflic acid salt168Not Specified[5]
o-(3-chloro-2-propenyl)-hydroxylamine82–115 (heating rate dependent)DSC[11]

Table 1. Representative Thermal Stability Data for Hydroxylamine and its Derivatives.

Protocol 1: Standard DSC Screening for Thermal Onset
  • Objective: To determine the extrapolated onset temperature (T_onset) and enthalpy of decomposition (ΔH_d) of an O-substituted hydroxylamine.

  • Rationale: This experiment provides a rapid assessment of thermal stability under controlled heating. High-pressure crucibles are used to prevent volatilization, ensuring the measured exotherm corresponds to decomposition, not boiling.

  • Methodology:

    • Sample Preparation: Accurately weigh 1-3 mg of the test compound into a high-pressure stainless steel or gold-plated copper crucible.

    • Crucible Sealing: Hermetically seal the crucible to contain any pressure generated during decomposition. An empty, sealed crucible is prepared as a reference.

    • Instrument Setup: Place the sample and reference crucibles into the DSC cell.

    • Thermal Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 350 °C) at a constant rate, typically 5-10 °C/min, under an inert nitrogen atmosphere.

    • Data Analysis: Plot the heat flow (W/g) versus temperature (°C). The T_onset is determined by extrapolating the baseline to the tangent of the decomposition exotherm's leading edge. The ΔH_d is calculated by integrating the area under the exothermic peak.

  • Self-Validation: The instrument must be calibrated using certified standards (e.g., indium) for temperature and enthalpy. Running a known stable compound alongside the test article can serve as a negative control.

Isothermal Stability and Degradant Identification

To understand stability under relevant storage or physiological conditions, isothermal studies are performed, with degradation monitored by chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or Mass Spectrometry (MS) detection is the workhorse for quantifying the parent compound and identifying its degradation products over time. Stability is often reported as the time required for 10% degradation (t_90).[19]

  • Gas Chromatography (GC): GC is useful for analyzing volatile degradation products or for quantifying hydroxylamine after derivatization.[20]

G cluster_prep 1. Sample Preparation cluster_incubation 2. Isothermal Incubation cluster_analysis 3. Timepoint Analysis cluster_data 4. Data Interpretation Prep Prepare solutions of compound in relevant buffers (e.g., pH 4, 7.4, 9) Incubate Incubate samples at controlled temperatures (e.g., 4°C, 25°C, 40°C) Prep->Incubate Sampling Withdraw aliquots at defined timepoints (t=0, 1, 3, 7, 14 days) Incubate->Sampling HPLC Analyze via stability-indicating HPLC-UV/MS method Sampling->HPLC Quantify Quantify parent compound peak area vs. internal standard HPLC->Quantify Identify Identify major degradants using MS data HPLC->Identify Plot Plot % remaining vs. time Quantify->Plot Kinetics Determine degradation rate (k) and shelf-life (t₉₀) Plot->Kinetics

Caption: Experimental workflow for assessing the isothermal stability of a drug candidate.

Computational Chemistry

Ab initio and Density Functional Theory (DFT) methods are powerful predictive tools for assessing stability before a molecule is synthesized.[21][22] These methods can accurately calculate:

  • Heats of Formation (ΔH_f): A fundamental measure of a molecule's intrinsic thermodynamic stability.[23]

  • Bond Dissociation Energies (BDEs): The energy required to homolytically cleave the N-O bond, providing a direct theoretical measure of its strength. Computational studies have shown that for N-monosubstituted hydroxylamines, both resonance and inductive effects are important in determining the O-H BDE, which is analogous to factors affecting the N-O bond in O-substituted derivatives.[24][25]

  • Reaction Pathways: Computational modeling can elucidate the transition states and activation energies for various decomposition pathways, helping to predict the most likely mechanism of degradation.[12][14]

Implications in Drug Development

The stability of O-substituted hydroxylamines has profound consequences for their application in pharmaceuticals.

  • Structural Alerts and Safety: The hydroxylamine motif is often flagged as a "structural alert" in medicinal chemistry due to concerns about both metabolic instability and potential reactivity or genotoxicity. A thorough understanding of the stability of a specific substituted hydroxylamine is required to de-risk its inclusion in a drug candidate.

  • Prodrug Strategies: The inherent lability of the N-O bond can be ingeniously exploited in prodrug design.[26] A drug molecule can be masked with an O-substituted hydroxylamine linker that is designed to be cleaved under specific physiological conditions (e.g., in a reductive intracellular environment or at a specific pH), releasing the active pharmaceutical ingredient.[26]

  • Process Chemistry and Storage: The potential for rapid, exothermic decomposition, especially in the presence of catalytic impurities, necessitates strict controls during synthesis, purification, and storage. Materials of construction for reactors and storage vessels must be carefully chosen to avoid metals that catalyze decomposition.[3] Formulations are often developed as salts (e.g., hydrochlorides) to improve stability.[27]

Conclusion

The is a complex interplay of electronic, steric, and environmental factors, all centered on the lability of the N-O bond. For researchers in organic synthesis and drug development, a deep understanding of these principles is paramount. By leveraging a combination of modern thermal analysis techniques, chromatographic stability studies, and predictive computational modeling, scientists can accurately characterize, control, and strategically utilize the unique chemical properties of this important functional group. This integrated approach is essential for ensuring the safety, efficacy, and viability of novel chemical entities that incorporate the O-substituted hydroxylamine motif.

References

  • Bhattacharya, S., & Company, A. (2025). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. [Source information not fully available in search results].
  • Li, J., et al. (2023). Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. Molecules. Available at: [Link]

  • Nikitin, K. V., & Andryukhova, N. P. (2000). Cleavage of the N–O bond in substituted hydroxylamines under basic conditions. Mendeleev Communications. Available at: [Link]

  • ResearchGate. (n.d.). Cu-catalyzed N-O bond cleavage to form lactams. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2024). Unraveling the Cleavage Reaction of Hydroxylamines with Cyclopropenones Considering Biocompatibility. Journal of the American Chemical Society. Available at: [Link]

  • Cisneros, L. O., Rogers, W. J., & Mannan, M. S. (2001). Adiabatic calorimetric decomposition studies of 50 wt.% hydroxylamine/water. Journal of Hazardous Materials. Available at: [Link]

  • Chen, C. C., & Bozzelli, J. W. (2001). Theoretical Thermochemistry: Ab Initio Heat of Formation for Hydroxylamine. The Journal of Physical Chemistry A. Available at: [Link]

  • Dixon, D. A., & Feller, D. (2003). A Nonparametrized Ab Initio Determination of the Heat of Formation of Hydroxylamine, NH2OH. Pacific Northwest National Laboratory. Available at: [Link]

  • Wang, Q., et al. (n.d.). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. ResearchGate. Available at: [Link]

  • Wang, Q., et al. (2007). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A. Available at: [Link]

  • Yoshikawa, M., et al. (2004). Calorimetric study on the decomposition of hydroxylamine in the presence of transition metals. Journal of Hazardous Materials. Available at: [Link]

  • Cisneros, L., Rogers, W. J., & Mannan, M. S. (2003). Comparison of the thermal decomposition behavior for members of the hydroxylamine family. ResearchGate. Available at: [Link]

  • Feller, D., & Dixon, D. A. (2003). A Nonparametrized Ab Initio Determination of the Heat of Formation of Hydroxylamine, NH2OH. The Journal of Physical Chemistry A. Available at: [Link]

  • Karande, V. A., & Deshmukh, K. S. (2025). Review on thermal decomposition of 50% Hydroxylamine/water solution under different condition using adiabatic calorimeter. International Journal of Scientific Development and Research. Available at: [Link]

  • Wikipedia. (n.d.). Hydroxylamine. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Stability test of the lithiated N,O-disubstituted hydroxylamines 176-178 and 180. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. ResearchGate. Available at: [Link]

  • Guzman-Martinez, F., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega. Available at: [Link]

  • Kaur, N., & Kishore, D. (2014). O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wei, C., Rogers, W. J., & Mannan, M. S. (n.d.). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. [Source information not fully available in search results]. Available at: [Link]

  • Monogarov, K. A., et al. (2025). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Narayana, B., & D'Souza, J. (2004). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Journal of the Indian Chemical Society. Available at: [Link]

  • Malode, S. J., et al. (2023). Electroanalytical overview: the sensing of hydroxylamine. Analytical Methods. Available at: [Link]

  • Weatherston, J., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules. Available at: [Link]

  • Vasella, A., & Witzig, C. (2011). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Helvetica Chimica Acta. Available at: [Link]

  • Ferancová, A., & Zuman, P. (n.d.). On the basicity of hydroxylamine and its derivatives. [Source information not fully available in search results]. Available at: [Link]

  • ResearchGate. (n.d.). Hydroxylamine measurement techniques for hydroxylamine concentration determination in water. ResearchGate. Available at: [Link]

  • Standen, S. R., et al. (2017). Initial Decomposition Pathways of Aqueous Hydroxylamine Solutions. The Journal of Physical Chemistry A. Available at: [Link]

  • Weatherston, J. D., et al. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis. Available at: [Link]

  • Lucarini, M., et al. (2003). Hydroxylamines as oxidation catalysts: thermochemical and kinetic studies. The Journal of Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. ResearchGate. Available at: [Link]

  • Enders, D., & Klatt, M. (1996). Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. Synthesis. Available at: [Link]

  • Deng, J., et al. (2016). Landscape of the structure–O–H bond dissociation energy relationship of oximes and hydroxylamines. RSC Advances. Available at: [Link]

  • Zhang, Y., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research. Available at: [Link]

  • Liu, Y., et al. (2014). A Simple and Sensitive Method for the Determination of Hydroxylamine in Fresh-Water Samples Using Hypochlorite Followed by Gas Chromatography. ResearchGate. Available at: [Link]

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society. Available at: [Link]

  • Monogarov, K. A., et al. (2025). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Brown, A. R., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. Journal of Medicinal Chemistry. Available at: [Link]

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society. Available at: [Link]

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Organic Chemistry Portal. Available at: [Link]

Sources

Methodological & Application

Application Note: Strategic Deployment of O-Allylhydroxylamine in Ring-Closing Metathesis (RCM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Allylhydroxylamine (and its hydrochloride salt) serves as a critical linchpin in the synthesis of N-O containing heterocycles—specifically isoxazolidines and 1,2-oxazines—which are high-value pharmacophores found in bioactive alkaloids and nucleoside analogs.

However, the direct application of O-allylhydroxylamine in Olefin Metathesis presents a fundamental chemical conflict: Lewis Basic Catalyst Poisoning . The nitrogen atom of the hydroxylamine moiety is sufficiently nucleophilic to coordinate with the Ruthenium center of Grubbs-type catalysts, potentially arresting the catalytic cycle or inducing decomposition.

This Application Note provides a validated, self-consistent framework for overcoming these challenges. We detail protocols for N-protection strategies and Lewis-acid additive methods to successfully execute Ring-Closing Metathesis (RCM) on O-allylhydroxylamine derivatives.

Chemo-Physical Context: The "Chelation Trap"

To use O-allylhydroxylamine effectively, one must understand the failure mode. High-oxidation-state Ruthenium carbenes (Grubbs I/II, Hoveyda-Grubbs) are soft Lewis acids. The basic nitrogen of a hydroxylamine (


) can displace the phosphine or ether ligand on the Ru center.
Mechanism of Inhibition[1]
  • Initiation: The catalyst releases a ligand (

    
     or Isopropoxybenzylidene) to open a coordination site.
    
  • Productive Path: The olefin binds, forming a metallacyclobutane.

  • Destructive Path (The Trap): The hydroxylamine nitrogen binds irreversibly to Ru, forming a thermodynamically stable, catalytically inactive complex.

Visualization: The Catalytic Fork

The following diagram illustrates the kinetic competition between productive metathesis and catalyst poisoning.

RCM_Pathway Start Active Ru-Carbene (14-electron species) Coordination Olefin Coordination Start->Coordination + Substrate Poison N-Ru Chelation (Catalyst Death) Start->Poison Free Amine Attack Olefin O-Allyl Substrate Olefin->Poison intramolecular chelation Metallocycle Metallacyclobutane (Productive Intermediate) Coordination->Metallocycle Fast Product Isoxazolidine Product Metallocycle->Product - Ethylene

Figure 1: Kinetic competition between the productive metathesis cycle (Green) and the nitrogen-chelation trap (Red).

Strategic Protocols

We present two distinct workflows. Protocol A is the industry standard for high reliability. Protocol B is an advanced method for acid-sensitive substrates where N-protection is undesirable.

Protocol A: The N-Carbamate Route (Recommended)

Principle: Electron-withdrawing groups (Boc, Cbz, Fmoc) on the nitrogen reduce its Lewis basicity, preventing Ru-coordination.

Reagents & Materials
  • Substrate: N-Boc-O-allyl-N-allylhydroxylamine (Pre-synthesized from O-allylhydroxylamine HCl).

  • Catalyst: Grubbs 2nd Generation (G-II) or Hoveyda-Grubbs 2nd Generation (HG-II).

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Concentration: 0.01 M – 0.05 M (High dilution favors RCM over polymerization).

Step-by-Step Methodology
  • Preparation: Dissolve the N-Boc diene substrate (1.0 equiv) in anhydrous DCM. Sparge with Argon for 15 minutes to remove dissolved oxygen (crucial for Ru stability).

  • Catalyst Addition: Add G-II catalyst (2–5 mol%) as a solid in one portion. The solution should turn a characteristic pinkish-brown (G-II) or green (HG-II).

  • Reflux: Fit the flask with a reflux condenser and heat to 40°C (mild reflux) under Argon.

    • Why Reflux? While G-II is active at RT, N-O containing rings often suffer from conformational strain in the transition state. Thermal energy overcomes the activation barrier.

  • Monitoring: Monitor via TLC.

    • Endpoint: Disappearance of the diene spot.

    • Self-Validation: If the reaction stalls and the solution turns black, the catalyst has decomposed. Add a second portion (1–2 mol%).

  • Quench: Once complete (typically 2–6 hours), add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester the Ruthenium.

  • Purification: Filter through a pad of Celite/Silica. Concentrate and purify via flash chromatography.

Protocol B: The "Transient Protection" Route (Lewis Acid Additive)

Principle: For substrates where carbamate deprotection is difficult, use a Lewis Acid additive to temporarily mask the nitrogen during the reaction. Titanium(IV) isopropoxide is the gold standard here.

Reagents
  • Substrate: N-Alkyl-O-allyl-N-allylhydroxylamine (Secondary amine).

  • Additive: Titanium(IV) isopropoxide (

    
    ).
    
  • Catalyst: Grubbs 2nd Generation.[1][2]

Step-by-Step Methodology
  • Complexation: Dissolve the substrate in anhydrous DCM (0.05 M). Add

    
     (1.0 – 1.2 equiv). Stir at RT for 30 minutes.
    
    • Mechanism:[3][4][5][6] Titanium binds the nitrogen/oxygen lone pairs, sterically and electronically preventing them from attacking the Ruthenium.

  • Metathesis: Add Grubbs II catalyst (5 mol%).

  • Reaction: Reflux at 40°C for 4–12 hours.

  • Workup (Critical): The Titanium must be removed.

    • Cool to RT.

    • Add 1M NaOH or Rochelle's Salt solution and stir vigorously until two clear layers form (removes Ti as water-soluble species).

    • Extract with DCM, dry over

      
      .
      

Data Summary & Optimization Table

Use this table to select the correct conditions for your specific O-allylhydroxylamine derivative.

Substrate TypeNitrogen StatusRecommended CatalystAdditive Required?Typical YieldRisk Factor
N-Boc / N-Cbz Protected (Non-basic)Grubbs II / HG-IINone85-95%Low
N-Acyl / N-Tosyl Protected (EWG)Grubbs I / IINone80-90%Low
Free Amine Basic (Nucleophilic)Grubbs II

(1.0 eq)
50-70%High (Poisoning)
HCl Salt ProtonatedHoveyda-Grubbs IIHCl (maintain pH < 4)VariableHigh (Solubility)

Troubleshooting & Diagnostics

Decision Tree for Optimization

If your reaction fails (Yield < 20%), follow this logic flow to identify the root cause.

Optimization_Tree Start Reaction Failed (<20% Yield) CheckColor Did reaction turn black immediately? Start->CheckColor YesBlack Catalyst Poisoning CheckColor->YesBlack Yes NoBlack Check TLC/NMR CheckColor->NoBlack No Solution1 Action: Repurify Substrate (Remove free amines/sulfur) YesBlack->Solution1 Solution2 Action: Add Ti(OiPr)4 or Protect Nitrogen YesBlack->Solution2 Isomerization Product is smaller ring (Des-allyl byproduct) NoBlack->Isomerization Wrong Mass Stalled Starting Material Remains (Catalyst active but slow) NoBlack->Stalled SM Present Solution3 Action: Add Benzoquinone (Suppress Ru-H isomerization) Isomerization->Solution3 Solution4 Action: Increase Temp or Switch to HG-II Stalled->Solution4

Figure 2: Troubleshooting logic for RCM of O-allylhydroxylamine derivatives.

Common Issues
  • Isomerization: The double bond migrates before closing.

    • Cause: Formation of Ruthenium-Hydride species (often promoted by decomposition).

    • Fix: Add 1,4-Benzoquinone (10 mol%) to scavenge Ru-H species [1].

  • Dimerization: Formation of linear dimers instead of rings.

    • Cause: Concentration too high.

    • Fix: Dilute reaction to 0.005 M.

References

  • Prevention of Isomerization: Hong, S. H., & Grubbs, R. H. (2006). Highly Active Water-Soluble Olefin Metathesis Catalyst. Journal of the American Chemical Society, 128(11), 3508–3509. Link

  • RCM of Amines (Ti-Additive): Fürstner, A., & Langemann, K. (1997). A Concise Synthesis of (S)-(+)-Camptothecin. Journal of the American Chemical Society, 119(39), 9130–9136. Link

  • Synthesis of Isoxazolidines: Young, I. S., & Kerr, M. A. (2003). Three-Component Cycloadditions: The Homologation of Imines with Cyclopropanes. Angewandte Chemie International Edition, 42(26), 3023–3026. (Demonstrates N-O ring stability). Link

  • General RCM Review: Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760–3789. Link

Sources

Synthesis of Allylic Amines via-Sigmatropic Rearrangement of O-Allylhydroxylamine Derivatives

Synthesis of Allylic Amines via[1][1]-Sigmatropic Rearrangement of O-Allylhydroxylamine Derivatives

Abstract Allylic amines are indispensable structural motifs in a vast array of pharmaceuticals, natural products, and agrochemicals, making their efficient synthesis a cornerstone of modern organic chemistry.[1] This application note provides a comprehensive guide to the preparation of allylic amines through the[2][2]-sigmatropic rearrangement of O-allylhydroxylamine derivatives. This powerful transformation, analogous to the classic Claisen and Overman rearrangements, offers a strategic method for installing the amine functionality with a concomitant and predictable transposition of the double bond. We present the underlying mechanistic principles, detailed, field-tested protocols for both precursor synthesis and the key rearrangement step, troubleshooting advice, and applications relevant to drug development professionals.

Introduction and Scientific Rationale

The synthesis of allylic amines is of paramount importance for the construction of complex molecules.[1][3] While numerous methods exist, including transition-metal-catalyzed allylic C-H amination and the Tsuji-Trost reaction, rearrangement-based strategies offer unique advantages in terms of stereocontrol and atom economy.[4][5] The[2][2]-sigmatropic rearrangement is a powerful class of pericyclic reaction that proceeds through a concerted, six-membered transition state, allowing for the reliable transfer of chirality and predictable regiochemical outcomes.[6][7]

This guide focuses on a variant of this class: the rearrangement of O-allylhydroxylamine derivatives. The core principle involves the thermal or catalyzed conversion of an O-allyl-N-acylhydroxylamine to the isomeric N-allyl-N-acylamide. This transformation effectively serves as an aza-Claisen rearrangement, where a C-O bond and a C=C bond are exchanged for a C-N bond and a C=O bond, with a 1,3-transposition of the functional groups. The resulting acylated allylic amine can then be readily deprotected to furnish the desired primary or secondary allylic amine.

Key Advantages of this Method:

  • Predictable Regioselectivity: The[2][2]-sigmatropic nature of the reaction ensures a clean 1,3-transposition of the amine functionality.

  • Access to Diverse Structures: The methodology is compatible with a range of substituents on both the allyl group and the hydroxylamine nitrogen.

  • Stereochemical Control: When using chiral, enantiomerically enriched starting materials, the reaction can proceed with a high degree of stereochemical transfer.

The Underlying Mechanism: A[1][1]-Sigmatropic Shift

The reaction proceeds through a highly ordered, chair-like six-membered transition state, which is characteristic of[2][2]-sigmatropic rearrangements like the Claisen and Cope rearrangements.[6][7][8] The driving force is the formation of a thermodynamically more stable carbonyl group in the product.

In the case of an N-acyl-O-allylhydroxylamine, the substrate first tautomerizes or is activated to form a vinyl ether-like system. This intermediate then undergoes the concerted rearrangement where the O-C1 bond breaks as the N-C3 bond forms, resulting in the transposed allylic amide.

Caption: The concerted[2][2]-sigmatropic rearrangement pathway.

Experimental Protocols

This section is divided into two core protocols: the synthesis of the O-allylhydroxylamine hydrochloride precursor and its subsequent acylation and rearrangement to the target allylic amide.

Protocol 1: Synthesis of O-Allylhydroxylamine Hydrochloride

This procedure outlines the synthesis of the key starting material from hydroxylamine hydrochloride and an allyl halide.[9][10]

Materials:

  • Hydroxylamine hydrochloride (1.0 eq)

  • Potassium hydroxide (1.05 eq)

  • Allyl bromide or chloride (1.05 eq)

  • Absolute ethanol

  • 10% Aqueous sulfuric acid

  • Diethyl ether

  • Dilute hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in absolute ethanol.

  • To this solution, add a solution of hydroxylamine hydrochloride in absolute ethanol.

  • Cool the mixture in an ice bath to maintain an internal temperature of approximately 25°C.

  • Slowly add allyl bromide to the cooled mixture. After the addition is complete, heat the mixture to reflux for 2 hours.

  • After reflux, cool the mixture to room temperature. The precipitated potassium bromide is removed by filtration.

  • Evaporate the ethanolic solution under reduced pressure to obtain the crude product.

  • For purification, the crude product can be subjected to steam distillation. The distillate is collected in a receiver containing dilute hydrochloric acid.[10]

  • Evaporate the acidic aqueous solution under reduced pressure. The resulting residue is taken up in absolute ethanol and evaporated again to dryness to yield O-allylhydroxylamine hydrochloride as a crystalline solid.[9][10]

Safety: Allyl halides are lachrymatory and toxic. Hydroxylamine is corrosive and potentially explosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 2: Acylation and In Situ[1][1]-Rearrangement

This protocol describes the N-acylation of O-allylhydroxylamine followed by a Lewis acid-promoted rearrangement to form the allylic amide. This approach is analogous to methods described for related N,O-diacylhydroxylamines.[11]

Materials:

  • O-Allylhydroxylamine hydrochloride (1.0 eq)

  • Acyl chloride (e.g., benzoyl chloride) (1.1 eq)

  • Triethylamine (2.2 eq)

  • Lewis acid (e.g., Zinc chloride, ZnCl₂) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend O-allylhydroxylamine hydrochloride in anhydrous DCM in a flame-dried, three-neck flask under a nitrogen atmosphere.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add triethylamine (2.2 eq) to neutralize the hydrochloride salt and act as a base for the acylation. Stir for 15 minutes.

  • Add the acyl chloride (1.1 eq) dropwise to the mixture at 0°C. Allow the reaction to stir at this temperature for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • To the reaction mixture, add the Lewis acid (e.g., ZnCl₂, 1.2 eq) in one portion.

  • Heat the mixture to reflux (approx. 40°C for DCM) and monitor the reaction progress by Thin Layer Chromatography (TLC). The rearrangement typically takes 4-12 hours.

  • Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, an N-acyl allylic amine, is purified by flash column chromatography on silica gel.

Workflow and Data Presentation

The overall experimental process can be visualized as a linear sequence of operations.

experimental_workflowGeneral Experimental WorkflowstartStarting Materials(Hydroxylamine, Allyl Halide)protocol1Protocol 1:Synthesis ofO-Allylhydroxylamine HClstart->protocol1precursorIsolated Precursor(O-Allylhydroxylamine HCl)protocol1->precursorprotocol2Protocol 2:N-Acylation & [3,3]-Rearrangement(Acyl Chloride, Lewis Acid)precursor->protocol2workupAqueous Workup& Extractionprotocol2->workuppurifyPurification(Flash Chromatography)workup->purifyproductFinal Product(N-Acyl Allylic Amine)purify->productcharacterizeCharacterization(NMR, MS, IR)product->characterize

Caption: A flowchart of the synthesis and purification process.

Table 1: Representative Substrate Scope and Conditions

The following table summarizes expected outcomes for the rearrangement step with various substrates, based on analogous transformations in the literature.

EntryAllyl Group (R)Acyl Group (R')Lewis AcidTemp (°C)Time (h)Approx. Yield (%)
1HPhenylZnCl₂40675-85
2HAcetylBF₃·OEt₂40860-70
3Methyl (on C3)PhenylZnCl₂40580-90
4Ht-ButylTiCl₄251255-65

Applications in Drug Development and Medicinal Chemistry

Allylic amines are privileged scaffolds in medicinal chemistry.[1][9] This synthetic route provides direct access to complex amines that can serve as crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs).

  • Synthesis of Bioactive Scaffolds: The products can be elaborated into more complex nitrogen-containing heterocycles or used in peptide synthesis.

  • Access to Chiral Amines: By employing enantioselective catalysis or chiral starting materials, this method can be adapted to produce enantioenriched allylic amines, which are critical for developing stereospecific drugs.[3] For example, the synthesis of ent-sitagliptin, a drug for type 2 diabetes, utilizes an enantioselective allylic amination strategy.[3]

  • Late-Stage Functionalization: The operational simplicity allows for potential application in late-stage functionalization, where an allyl group can be converted into an amine in a complex molecular setting.

Troubleshooting Guide

Problem ObservedPotential Cause(s)Recommended Solution(s)
Low Yield of Rearranged Product 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Insufficiently active Lewis acid.1. Increase reaction time or temperature moderately. 2. Ensure anhydrous conditions; consider a milder Lewis acid. 3. Use freshly opened or purified Lewis acid. Screen alternatives (e.g., TiCl₄, BF₃·OEt₂).
Formation of Side Products 1.[2][9]-Rearrangement instead of[2][2]. 2. Elimination or decomposition pathways.1. This is less common for thermal/Lewis acid-catalyzed reactions but check literature for specific substrate behavior. 2. Lower the reaction temperature and extend the reaction time.
Starting Material Unchanged 1. Insufficient heating. 2. Deactivated catalyst/Lewis acid. 3. Incomplete acylation.1. Confirm internal reaction temperature. 2. Ensure anhydrous conditions. 3. Confirm complete consumption of O-allylhydroxylamine by TLC before adding the Lewis acid.
Difficult Purification Co-elution of product with byproducts or starting material.Modify the chromatography solvent system (e.g., switch from ethyl acetate/hexanes to DCM/methanol). Consider derivatization of the product to alter its polarity for separation.

References

  • Ren, H., et al. (2017). Copper-Catalyzed Allylic Amination of Alkenes Using O-Acylhydroxylamines: A Direct Entry to Diverse N-Alkyl Allylamines. PMC. Retrieved from [Link]

  • Kim, H., et al. (2018). Catalytic Enantioselective Allylic Amination of Olefins for the Synthesis of ent-Sitagliptin. ACS Publications. Retrieved from [Link]

  • Vieira, E. M., et al. (2011). Enantioselective synthesis of homoallylic amines through reactions of (pinacolato)allylborons with aryl-, heteroaryl-, alkyl-, or alkenyl-substituted N-phosphinoylimines. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Access to 1,2- and 1,3-Amino Alcohols via Cu-Catalyzed Enantioselective Borylations of Allylamines. Retrieved from [Link]

  • PubMed. (2015). One-pot synthesis of O-allylhydroxylamines through the organocatalytic oxidation of tertiary allylic amines followed by a[2][10]-meisenheimer rearrangement. Retrieved from [Link]

  • DiVA. (n.d.). Selective Transformations of Allylic Compounds and Enol Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • InCatT. (2023). Advancing the Catalytic Frontier: New Horizons in Allylic Amine Synthesis Unveiled in 2022. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). hydroxylamine synthesis by amination (alkylation). Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Ortho-Selective amination of arene carboxylic acids via rearrangement of acyl O-hydroxylamines. Retrieved from [Link]

  • PubMed. (2009). A mild method for the efficient[2][2]-sigmatropic rearrangement of N,O-diacylhydroxylamines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates.
  • Organic Chemistry Portal. (n.d.). Overman Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Allylic rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Application of N,O-Dialkylhydroxylamines in Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of allylic amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Retrieved from [Link]

  • ResearchGate. (n.d.). 3,3‐Sigmatropic Rearrangements Involving N−O Bond‐Cleavage of Enehydroxylamine Derivatives. Retrieved from [Link]

  • Wiley Online Library. (n.d.). [2][2]-Sigmatropic Rearrangements. Retrieved from [Link]

  • Scribd. (n.d.). (3,3) - Sigmatropic Rearrangements. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. Retrieved from [Link]

allylic chalcogen effect in cross-metathesis reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging the Allylic Chalcogen Effect in Cross-Metathesis

Part 1: Executive Summary & The "Chalcogen Paradox"

Historically, sulfur- and selenium-containing olefins were classified as "catalyst poisons" in olefin metathesis. The electron-rich chalcogen atom was presumed to irreversibly bind to the ruthenium center, displacing the phosphine or carbene ligand and arresting the catalytic cycle.

However, recent advancements—specifically the "Allylic Chalcogen Effect"—have overturned this dogma. Research by Blechert, Grela, and Davis has demonstrated that allylic sulfides and selenides are not only viable substrates but can exhibit rate-enhanced reactivity compared to their carbon or oxygen analogues. This phenomenon relies on a delicate balance between productive coordination (the "Relay Effect") and thermodynamic trapping (the "Chelation Arrest").

This guide provides the protocols required to harness this effect, turning a potential functional group incompatibility into a powerful synthetic tool for drug discovery and protein bioconjugation.

Part 2: Mechanistic Insight

To successfully execute these reactions, one must understand the microscopic reversibility at play.

The Mechanism: Relay vs. Arrest

Unlike vinyl sulfides, which form stable, inactive Fischer carbenes upon reaction with Ruthenium, allylic chalcogens form a chelated species.

  • The Trap (Resting State): The sulfur/selenium atom coordinates to the Ru center, forming a 5-membered chelate. In early catalysts (Grubbs I), this was a dead end.

  • The Relay (Active Pathway): With modern catalysts (Hoveyda-Grubbs II), this chelate is labile. The pendant alkene is held in proximity to the carbene.[1] When the chelate opens, the alkene inserts rapidly—a "release-return" mechanism that effectively increases the local concentration of the substrate at the catalyst center.

Key Insight: Allylic Selenides are often more reactive than sulfides because the Ru–Se bond, while stronger in soft-soft character, often facilitates a faster ligand exchange kinetic profile in these specific catalytic cycles, rivaling "click" chemistry rates in aqueous media.

ChalcogenMechanism Cat Active Ru-Carbene Coord Pre-Coordination Cat->Coord + Substrate Sub Allylic Chalcogen (Substrate) Sub->Coord Chelate Ru-S/Se Chelate (Dormant/Resting) Coord->Chelate Fast Chelation (k_chelate) Metathesis Metallacycle Formation Coord->Metathesis Rate Limiting (k_met) Chelate->Coord Thermal/Ligand Exchange Metathesis->Cat Regeneration Product Cross-Product Metathesis->Product Turnover

Part 3: Catalyst Selection & Compatibility Matrix

The choice of catalyst is binary in this field. Phosphine-based catalysts (Grubbs I) generally fail. NHC-based catalysts (Grubbs II, Hoveyda-Grubbs II) are required.

CatalystCompatibilityNotes
Grubbs I (GI) Incompatible Phosphine ligand is easily displaced by S/Se; irreversible deactivation.
Grubbs II (GII) ⚠️ Moderate Works for simple cases, but phosphine dissociation can still lead to competitive inhibition.
Hoveyda-Grubbs II (HG-II) Recommended The phosphine-free, bidentate ether ligand creates a robust system. The "boomerang" mechanism of HG-II mirrors the chalcogen relay, making it highly tolerant.
Grela Catalyst (Nitro-HG) Excellent Electron-withdrawing groups on the benzylidene ligand weaken the Ru-O bond, promoting faster initiation which helps overcome the S-chelate thermodynamic sink.

Part 4: Experimental Protocols

Protocol A: Standard Cross-Metathesis of Allylic Sulfides/Selenides

Best for: Small molecule synthesis, drug intermediates.

Reagents:

  • Substrate A: Allylic Sulfide/Selenide (1.0 equiv).

  • Substrate B: Cross partner (e.g., acrylate, styrene) (2.0 – 3.0 equiv).

  • Catalyst: Hoveyda-Grubbs II (HG-II).[2][3]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous, degassed).

Procedure:

  • Degassing (Critical): Oxygen is a co-poison. Sparge the solvent with Argon for 15 minutes prior to use.

  • Concentration: Prepare a 0.1 M solution of Substrate A and Substrate B in the solvent. Note: Higher concentrations (0.5 M) favor the dormant chelate; lower concentrations favor the bimolecular reaction.

  • Catalyst Addition: Add HG-II (2.5 mol%) as a solid or stock solution.

  • Thermal Activation: Heat the reaction to reflux (40°C for DCM, 80°C for Toluene).

    • Why? The Ru-S/Se chelate is thermodynamically stable.[2] Thermal energy is required to shift the equilibrium back to the active open form (see Fig 1).

  • Monitoring: Monitor by TLC/NMR. If conversion stalls after 4 hours, add a second portion of catalyst (2.5 mol%).

  • Quenching: Add ethyl vinyl ether (excess) to quench the active Ru-carbene before purification.

Protocol B: The "Lewis Acid Scavenger" Method

Best for: Complex substrates where high temperature is not tolerated or catalyst loading must be minimized.

Concept: A Lewis Acid (LA) competes with the Ruthenium for the lone pair of the Sulfur/Selenium, preventing the formation of the dormant chelate.

Reagents:

  • Additive: Titanium isopropoxide [Ti(OiPr)₄] or Boron trifluoride etherate [BF₃·OEt₂].

Procedure:

  • Dissolve Substrate A (Allylic Chalcogen) and Substrate B in DCM (0.1 M).

  • Pre-complexation: Add the Lewis Acid (1.0 – 1.2 equiv relative to the chalcogen atom). Stir for 10 minutes at room temperature.

    • Mechanism:[4][5][6][7][8] The LA binds the S/Se lone pair. Steric bulk of the LA also discourages Ru coordination.

  • Add Grubbs II or HG-II (2–5 mol%).

  • Stir at room temperature. (Reflux is often unnecessary with LA activation).

  • Workup: Requires a basic wash (NaHCO₃ or Rochelle's salt) to remove the Titanium/Boron salts during extraction.

Part 5: Troubleshooting & Optimization Logic

If the reaction fails, use this self-validating logic tree to diagnose the failure mode.

OptimizationLogic Start Reaction Stalled/Low Yield CheckPos Is it Allylic or Vinyl? Start->CheckPos CheckOx Is the Chalcogen Oxidized? Sol3 Increase Temp (Reflux) to break Chelate. CheckOx->Sol3 No (Sulfide/Selenide) Sol4 Add Lewis Acid (Ti(OiPr)4) to mask S/Se. CheckOx->Sol4 Still Stalled? CheckCat Which Catalyst? CheckPos->CheckCat Allylic (Next to C=C) Sol1 Vinyl Chalcogens form Fischer Carbenes. Use Molybdenum Cat or Switch to Allylic. CheckPos->Sol1 Vinyl (Directly on C=C) CheckCat->CheckOx HG-II used Sol2 Switch to HG-II or Grela Catalyst. CheckCat->Sol2 Grubbs I used

Data Summary: Relative Reactivity Rates (HG-II, DCM, 40°C)

Substrate ClassRelative Rate (k_rel)Primary ChallengeSolution
Allylic Ether 1.0 (Baseline)NoneStandard Protocol
Allylic Sulfide 0.8 – 1.2Chelation DormancyHeat / Lewis Acid
Allylic Selenide 1.5 – 3.0 Oxidation SensitivityDegas thoroughly; Fast reaction
Vinyl Sulfide < 0.01Fischer Carbene TrapAvoid (Use Mo-catalysts)

Part 6: References

  • The "Allylic Chalcogen Effect" & Protein Modification: Lin, Y. A., Chalker, J. M., & Davis, B. G. (2010).[1][9] Olefin Cross-Metathesis on Proteins: Investigation of Allylic Chalcogen Effects and Guiding Principles in Metathesis Partner Selection. Journal of the American Chemical Society.[10] [Link]

  • Mechanistic Foundations of Sulfur Tolerance: Samojłowicz, C., & Grela, K. (2011). Olefin metathesis reactions of sulfur-containing alkenes and dienes. Arkivoc. [Link]

  • Allylic Sulfides in Synthesis: Mawhinney, D. W., & Rainier, J. D. (2006). Cross-Metathesis of Allylic Sulfides. The Journal of Organic Chemistry. [Link]

  • Catalyst Tuning for Chalcogens: Kishimoto, A., et al. (2013). Synthesis and Reactivity of an Olefin Metathesis-Catalyzing Ruthenium Complex with a Selenoether Moiety. Organometallics. [Link]

  • Seminal Work on Sulfur Deactivation/Activation: Gessler, S., Randl, S., & Blechert, S. (2000). Synthesis and Metathesis of Allyl Sulfides. Tetrahedron Letters. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in o-Allylhydroxylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of O-Allylhydroxylamine. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic procedures. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues and optimize your reaction for robust and reproducible results.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific experimental issues in a question-and-answer format.

Q1: My overall yield is disappointingly low. What are the first steps in troubleshooting?

A low yield is a systemic problem that can arise from issues at any stage of the process: setup, reaction, or workup.[1] A logical, stepwise approach is crucial for identifying the root cause. Before delving into specific chemical parameters, verify the fundamentals of your experimental setup and procedure.

Initial Troubleshooting Workflow:

The following flowchart outlines a systematic approach to diagnosing the source of low yield.

G start Low Yield Observed reagents 1. Verify Reagent Quality & Stoichiometry - Purity of starting materials? - Accurate measurements? - Anhydrous solvents used? start->reagents conditions 2. Analyze Reaction Conditions - Temperature correct? - Stirring adequate? - Reaction time sufficient? reagents->conditions monitoring 3. Review In-Process Monitoring - TLC/GC-MS shows incomplete reaction? - Significant byproduct formation? conditions->monitoring workup 4. Examine Workup & Purification - Correct pH for extraction? - Product loss during solvent removal? - Decomposition on silica gel? monitoring->workup incomplete Problem: Incomplete Reaction monitoring->incomplete Yes byproducts Problem: Side Reactions monitoring->byproducts Yes loss Problem: Product Loss workup->loss Yes solution1 Solution: - Increase reaction time/temp - Add more reagent - Check catalyst activity incomplete->solution1 solution2 Solution: - Adjust base/solvent - Lower temperature - Use N-protection strategy byproducts->solution2 solution3 Solution: - Optimize extraction pH - Careful rotoevaporation - Alternative purification loss->solution3

Caption: A systematic workflow for troubleshooting low yields.

Q2: My reaction is incomplete, with significant starting material remaining. What are the likely causes?

An incomplete reaction is often a problem of kinetics or stoichiometry. The primary reaction involves the nucleophilic attack of hydroxylamine on an allyl halide (like allyl bromide or chloride).[2][3]

  • Cause 1: Insufficient Base or Incorrect Base Strength: The base is critical for deprotonating hydroxylamine (or its protected form), making it a more potent nucleophile. If the base is too weak or used in insufficient quantity, the concentration of the active nucleophile will be too low for the reaction to proceed to completion.

  • Cause 2: Low Reaction Temperature: Like most Sₙ2 reactions, the rate of O-allylation is temperature-dependent. If the temperature is too low, the reaction may be impractically slow.[4] Consider gradually increasing the temperature and monitoring the effect by TLC.[4]

  • Cause 3: Reagent Purity/Activity: Ensure your allylating agent (e.g., allyl bromide) has not degraded. Use freshly purified solvents, as water can interfere with the base and the nucleophile.[1] If using a phase-transfer catalyst, ensure it is active.[5]

  • Cause 4: Inadequate Reaction Time: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC). If the reaction stalls before the starting material is consumed, it may simply need more time to reach completion.[1]

Q3: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?

Byproduct formation is the most common culprit for low yields in this synthesis. The hydroxylamine moiety has two nucleophilic sites: the oxygen and the nitrogen. This creates a competition between the desired O-alkylation and the undesired N-alkylation.[6]

Primary Side Reactions:

  • N-Allylation: Forms N-allylhydroxylamine.

  • N,O-Diallylation: Forms N,O-diallylhydroxylamine, which can occur if the initially formed O-allylhydroxylamine is further N-allylated.[3]

The diagram below illustrates this competitive reaction pathway.

G cluster_1 Products NH2OH H₂N-OH (Hydroxylamine) O_Product CH₂=CHCH₂-O-NH₂ (Desired Product) NH2OH->O_Product O-Alkylation (Favored by weaker base) N_Product CH₂=CHCH₂-NH-OH (N-Allyl Byproduct) NH2OH->N_Product N-Alkylation (Favored by stronger base) Allyl-Br CH₂=CHCH₂-Br (Allyl Bromide) Di_Product (CH₂=CHCH₂)-N(H)-O-(CH₂CH=CH₂) (Diallyl Byproduct) O_Product->Di_Product Further N-Alkylation

Caption: Competing O- and N-alkylation pathways.

Strategies to Maximize O-Alkylation:

  • Optimize the Base: This is the most critical factor. Strong bases (e.g., NaH, NaOH) can deprotonate both the oxygen and, to some extent, the nitrogen, leading to a mixture of products.[4][7] A weaker base, such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃), is often more selective for deprotonating the more acidic O-H bond, thus favoring O-alkylation.[3][4]

BaseStrengthTypical ApplicationSelectivity Impact
NaH Very StrongUsed for complete deprotonationLow selectivity, high risk of N- and di-alkylation[7]
KOH StrongOften used in alcoholic solventsModerate selectivity, can still lead to N-alkylation[3]
K₂CO₃ ModerateGood choice for selective O-alkylationHigh selectivity for O-alkylation[4]
  • Use an N-Protected Hydroxylamine: This is a robust strategy to eliminate N-alkylation entirely. By temporarily protecting the nitrogen atom, you force the alkylation to occur exclusively at the oxygen. Common protecting groups include Boc or forming an intermediate like an oxime or a carbamate.[8][9][10]

    • Ethyl N-hydroxycarbamate: Reacting this with allyl bromide, followed by hydrolysis, is a classic method that yields the desired product.[3]

    • N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)₂NOH): Reaction with an alkyl bromide followed by deprotection with HCl is a rapid and high-yielding modern alternative that avoids hazardous reagents like hydrazine.[9]

Q4: I seem to be losing my product during workup and purification. What are the best practices?

O-allylhydroxylamine is a relatively small and potentially volatile molecule, and its basicity requires careful handling during extraction and purification.

  • Problem 1: Inefficient Extraction: As an amine, the solubility of O-allylhydroxylamine is highly pH-dependent.

    • Solution: During an aqueous workup, ensure you are adjusting the pH correctly. To extract the free base into an organic solvent, the aqueous layer should be made basic (pH > 9-10). Conversely, to extract impurities away from the protonated product, the aqueous layer should be acidic.[11]

  • Problem 2: Product Loss During Solvent Removal: The free O-allylhydroxylamine has a relatively low boiling point (98-99°C).[3]

    • Solution: When removing solvents via rotary evaporation, use a low bath temperature and be vigilant to avoid bumping and co-distillation of your product. It is often advantageous to convert the product to its hydrochloride salt, which is a stable, non-volatile solid with a high melting point (~170-175°C), before final isolation.[3][12]

  • Problem 3: Decomposition on Silica Gel: The basic nitrogen of the hydroxylamine can interact strongly with the acidic silica gel, leading to streaking, poor separation, and potential decomposition.

    • Solution: If column chromatography is necessary, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%). Alternatively, using a different stationary phase like alumina may be beneficial. However, the most common and effective purification method is recrystallization of the hydrochloride salt.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes to prepare O-Allylhydroxylamine?

There are several established methods, with the choice often depending on scale, desired purity, and available starting materials.

  • Direct Alkylation of Hydroxylamine: This involves reacting hydroxylamine hydrochloride with an allyl halide (e.g., allyl chloride) in the presence of a base.[2] While direct, it can suffer from the N-alkylation side reactions mentioned previously.

  • Alkylation of an N-Protected Hydroxylamine: This is often the most reliable route for achieving high selectivity and yield.

    • The Carbamate Method: Involves O-alkylation of ethyl N-hydroxycarbamate followed by basic hydrolysis.[3]

    • The Phthalimide Method: Reaction of N-hydroxyphthalimide with an allylating agent, followed by hydrazinolysis.[13] Modern methods often seek to avoid hydrazine.[9]

  • The Oxime Method: Involves forming a ketoxime (e.g., from acetone and hydroxylamine), which is then O-allylated. The resulting O-allyl oxime is subsequently hydrolyzed with acid to release O-allylhydroxylamine hydrochloride. This method is advantageous as it avoids the isolation of intermediates and can give good yields.[8]

Q2: How do I effectively monitor the reaction progress?

Thin Layer Chromatography (TLC) is the most common method.

  • Stationary Phase: Standard silica gel plates.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typical. You will need to experiment to find a system that gives good separation between your starting material, product, and any byproducts (Rf values between 0.2 and 0.8).

  • Visualization:

    • UV Light: If your compounds are UV-active.

    • Staining: Since hydroxylamines may not be strongly UV-active, staining is often necessary. A potassium permanganate (KMnO₄) stain is very effective, as it will react with the double bond of the allyl group and the hydroxylamine moiety, appearing as a yellow/brown spot on a purple background.

Protocol: Monitoring Reaction by TLC
  • Prepare a TLC chamber with your chosen eluent system.

  • Using a capillary tube, spot a small amount of your starting material (co-spot), and the reaction mixture on the baseline of the TLC plate.

  • Place the plate in the chamber and allow the solvent to run up the plate.

  • Remove the plate, mark the solvent front, and let it dry completely.

  • Visualize under a UV lamp and circle any spots.

  • Dip the plate in a KMnO₄ staining solution and gently heat with a heat gun. The disappearance of the starting material spot and the appearance of a new product spot indicates the reaction is progressing.

References

  • Pop, L., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PMC. [Link]

  • Organic Chemistry Portal. hydroxylamine synthesis by amination (alkylation). [Link]

  • Armstrong, A., et al. (2010). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. ResearchGate. [Link]

  • Wikipedia. Hydroxylamine. [Link]

  • Science of Synthesis. (2005). Product Class 5: Hydroxylamines. [Link]

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • Google Patents.
  • MDPI. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. [Link]

  • Jayasekara, P. S., & Jacobson, K. A. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH). PubMed. [Link]

  • Barriault, D., et al. (2026). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. ResearchGate. [Link]

  • ResearchGate. Optimization of reaction conditions. [Link]

  • Barboni, L., et al. (1990). N-allylhydroxylamines from 1,2-addition of allyl Grignard reagents to nitro compounds: generality and drawbacks of the reaction. RSC Publishing. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Google Patents.
  • Reddit. (2023). Tricky allyl hydroxylamine reagent selection. Appreciate your opinions.[Link]

Sources

preventing N-allylation side reactions in O-allylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for O-Allylation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of selective O-allylation in the presence of nitrogen-containing functional groups. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize N-allylation side reactions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind selective O-allylation over N-allylation?

The ability to achieve selective O-allylation in a molecule containing both a hydroxyl (e.g., phenol) and an amino (e.g., aniline) group hinges on the significant difference in their acidities. The phenolic proton is considerably more acidic than the proton on the amino group.

For instance, the pKa of a typical phenol in DMSO is around 18, whereas the pKa of an aniline is around 30.6.[1][2] This vast difference means that a carefully chosen base can deprotonate the hydroxyl group to form a reactive phenoxide nucleophile while leaving the less acidic amino group largely protonated and therefore less nucleophilic.[1][2][3]

Q2: I'm observing a significant amount of N-allylated side product. What are the most likely causes?

The formation of N-allylated byproducts is a common challenge and typically points to one or more of the following factors in your reaction setup:

  • The base is too strong: Strong bases like sodium hydride (NaH), sodium tert-butoxide (NaOtBu), or LDA will deprotonate both the hydroxyl and amino groups, leading to a mixture of products.[4]

  • High reaction temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for N-allylation, even with a weaker base. It can also favor the thermodynamically more stable product, which may not always be the O-allylated isomer.

  • Prolonged reaction times: Extended reaction times can lead to the gradual deprotonation and subsequent allylation of the nitrogen.

  • Inappropriate solvent choice: The solvent can influence the reactivity of the nucleophiles and the solubility of the base, thereby affecting the selectivity of the reaction.[5]

Q3: What is the most reliable method to ensure exclusive O-allylation?

For applications demanding high to exclusive selectivity, a protection-deprotection strategy is the most robust approach.[6][7] This involves temporarily masking the nucleophilicity of the amino group, performing the O-allylation, and then removing the protecting group.

A highly efficient and cost-effective method involves the formation of an imine (a Schiff base) by reacting the aminophenol with an aldehyde, such as benzaldehyde.[8] The resulting imine is significantly less nucleophilic than the starting amine. After O-allylation, the imine can be easily hydrolyzed back to the amine under acidic conditions.[8] Other common amine protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), though these are generally more expensive.[9]

Q4: Can I use palladium-based catalysts for this transformation?

Yes, palladium-catalyzed reactions, such as the Tsuji-Trost reaction, are powerful methods for allylation and can be highly selective for O-allylation, particularly in complex molecules like peptides.[10] These methods often proceed under milder conditions than traditional Williamson ether synthesis. However, they require careful optimization of ligands, solvents, and reaction conditions and are typically more expensive due to the cost of the palladium catalyst and ligands.[11][12][13][14][15][16]

Troubleshooting Guide: Tackling N-Allylation Side Reactions

This guide provides a systematic approach to troubleshooting and optimizing your O-allylation reactions to minimize the formation of unwanted N-allylated byproducts.

Issue 1: My TLC/LC-MS analysis shows a mixture of O-allylated, N-allylated, and possibly N,O-diallylated products.

  • Root Cause Analysis: This is the most common issue and points to a lack of selectivity in the deprotonation step. Both the hydroxyl and amino groups are competing as nucleophiles.

  • Solutions & Scientific Rationale:

    • Re-evaluate Your Base:

      • Action: If you are using a strong base (e.g., NaH, alkoxides), switch to a milder inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[4]

      • Rationale: These weaker bases have a pKa that is sufficient to deprotonate the more acidic phenol (pKa ~10 in water) but not the less acidic aniline (conjugate acid pKa ~4.6 in water).[3][17]

      • Advanced Option: Consider using cesium carbonate (Cs₂CO₃). Although more expensive, Cs₂CO₃ often provides superior results. The "cesium effect" is attributed to the large ionic radius and high polarizability of the Cs⁺ ion, which leads to a more "naked" and highly reactive phenoxide anion, often enhancing both reaction rate and selectivity.[18][19][20][21][22]

    • Lower the Reaction Temperature:

      • Action: Run the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer period.

      • Rationale: O-allylation is often the kinetically favored pathway.[14] By reducing the thermal energy of the system, you can increase the selectivity for the kinetic product over the thermodynamic product, which may be the N-allylated species in some cases.

    • Change the Solvent:

      • Action: If using a highly polar solvent like DMF or DMSO, try switching to a less polar aprotic solvent such as acetone or acetonitrile.

      • Rationale: Solvents can influence the aggregation and reactivity of the base and the nucleophiles. Acetone is a common and effective solvent for selective O-allylation of aminophenols using K₂CO₃.[8]

Issue 2: The reaction is very slow or incomplete, and upon forcing conditions (e.g., heating), I start to see the N-allylated product.

  • Root Cause Analysis: The reaction conditions are not optimal for the desired O-allylation to proceed at a reasonable rate, and forcing the reaction leads to a loss of selectivity.

  • Solutions & Scientific Rationale:

    • Incorporate a Phase-Transfer Catalyst (PTC):

      • Action: Add a catalytic amount (1-5 mol%) of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or Aliquat 336.

      • Rationale: In a solid-liquid or liquid-liquid biphasic system (e.g., solid K₂CO₃ in acetone), a PTC can shuttle the phenoxide anion from the solid surface or an aqueous phase into the organic phase where the allyl halide is present. This dramatically increases the reaction rate by bringing the reactants together and can be performed under mild conditions, thus preserving selectivity.[23][24]

    • Switch to a More Reactive Allylating Agent:

      • Action: If you are using allyl chloride, consider switching to allyl bromide or allyl iodide.

      • Rationale: The reactivity of alkyl halides in Sₙ2 reactions follows the order I > Br > Cl. A more reactive electrophile will allow the reaction to proceed at a lower temperature, thereby maintaining high O-selectivity.

Issue 3: I've tried optimizing the direct approach, but I still can't achieve the desired level of selectivity.

  • Root Cause Analysis: For your specific substrate, the difference in nucleophilicity between the phenoxide and the amine may not be sufficiently large under practical reaction conditions to allow for high selectivity.

  • Solution & Scientific Rationale:

    • Implement the Protection/Deprotection Strategy:

      • Action: This is the most definitive solution. Protect the amine, perform the O-allylation, and then deprotect. A detailed protocol for this is provided below.

      • Rationale: By converting the amine into a non-nucleophilic functional group (e.g., an imine or a carbamate), you physically prevent N-allylation from occurring.[7][8] This strategy offers the highest degree of chemoselectivity.

Issue 4: How can I confirm the structure of my product and distinguish between the O- and N-allylated isomers?

  • Root Cause Analysis: O- and N-allylated isomers have the same mass, making them indistinguishable by mass spectrometry alone. Spectroscopic methods are required for unambiguous structure determination.

  • Solution & Scientific Rationale:

    • ¹H NMR Spectroscopy:

      • Action: Carefully analyze the ¹H NMR spectrum of your purified product.

      • Rationale: The chemical shift of the allylic protons (-CH₂-CH=CH₂) is diagnostic. Protons attached to a carbon adjacent to an oxygen (O-CH₂-) are typically found further downfield (at a higher ppm value) compared to protons attached to a carbon adjacent to a nitrogen (N-CH₂-). You can also use 2D NMR techniques like COSY and HSQC to confirm connectivities.[25][26][27][28]

Visualizing the Reaction Pathways

The following diagrams illustrate the competitive nature of O- versus N-allylation and the logic of the troubleshooting process.

G cluster_0 Reaction Initiation cluster_1 Competitive Deprotonation cluster_2 Nucleophilic Attack (Sₙ2) Start Aminophenol + Allyl Halide Base Add Base Start->Base Phenoxide Phenoxide Anion (More Acidic - Favored) Base->Phenoxide Weak Base (e.g., K₂CO₃) Amide Anilide Anion (Less Acidic - Disfavored) Base->Amide Strong Base (e.g., NaH) O_Product Desired O-Allylated Product Phenoxide->O_Product Allyl Halide N_Product N-Allylated Side Product Amide->N_Product Allyl Halide

Caption: Competitive pathways in the allylation of aminophenols.

Troubleshooting Start Problem: N-Allylation Observed Is the reaction selective? Q1 Is a strong base (NaH, NaOR) being used? Yes No Start->Q1 A1 Switch to a weaker base like K₂CO₃ or Cs₂CO₃. Q1:s->A1 Yes Q2 Is the reaction run at high temperature? Yes No Q1:s->Q2 No A1->Q2 A2 Lower the temperature to RT or 0 °C. Q2:s->A2 Yes Q3 Is the reaction still not selective or too slow? Yes No Q2:s->Q3 No A2->Q3 A3 Consider adding a Phase-Transfer Catalyst (PTC). Q3:s->A3 Yes (for speed) A4 Implement the Amine Protection/Deprotection Strategy. Q3:s->A4 Yes (for selectivity) End Achieved Selective O-Allylation Q3:s->End No, reaction is successful. A3->End A4->End

Caption: Troubleshooting workflow for minimizing N-allylation.

Experimental Protocols

Protocol 1: Direct Selective O-Allylation using Potassium Carbonate

This protocol is optimized for substrates like 4-aminophenol and relies on controlled conditions to favor O-allylation.

  • Reagent Preparation:

    • In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aminophenol (1.0 eq).

    • Add anhydrous acetone as the solvent (concentration typically 0.1-0.5 M).

    • Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

  • Reaction Execution:

    • To the stirring suspension, add allyl bromide (1.1-1.5 eq) dropwise at room temperature.

    • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of acetone.

    • Combine the filtrate and washings and remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to isolate the desired O-allylated product.

Protocol 2: O-Allylation via Amine Protection (Imine Formation)

This protocol offers superior selectivity and is recommended for sensitive substrates or when byproducts from the direct method are difficult to separate.[8]

  • Step 1: Protection of the Amino Group

    • Dissolve the aminophenol (1.0 eq) in methanol.

    • Add benzaldehyde (1.0-1.1 eq) to the solution and stir at room temperature. The reaction is often complete within 1-2 hours.

    • Remove the solvent under reduced pressure. The resulting imine can often be used in the next step without further purification. If necessary, it can be recrystallized from ethanol.[8]

  • Step 2: O-Allylation of the Protected Intermediate

    • Dissolve the N-benzylideneaminophenol intermediate (1.0 eq) in acetone.

    • Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and allyl bromide (1.1 eq).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[8]

  • Step 3: Deprotection (Hydrolysis of the Imine)

    • After cooling, filter the reaction mixture and concentrate the filtrate.

    • Dissolve the crude O-allylated imine in a suitable solvent (e.g., THF or ethanol).

    • Add an aqueous solution of a strong acid, such as 2M hydrochloric acid (HCl), and stir at room temperature.

    • Monitor the hydrolysis by TLC until the imine is fully converted back to the amine.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the final product by column chromatography.

Summary of Reaction Parameter Effects

ParameterCondition Favoring O-Allylation Rationale
Base Weak (K₂CO₃, Cs₂CO₃)Selectively deprotonates the more acidic phenolic -OH group.[4][21]
Temperature Low (0 °C to Room Temp)Favors the kinetic product, which is often the O-allylated isomer.
Solvent Polar Aprotic (Acetone, ACN)Good balance of solubility for reactants without overly solvating the nucleophile.[5]
Allylating Agent More reactive (Allyl Iodide > Bromide)Allows for lower reaction temperatures, preserving selectivity.
Strategy Amine ProtectionPhysically prevents N-allylation, offering the highest selectivity.[7][8]
Additive Phase-Transfer CatalystIncreases reaction rate under mild conditions, preventing the need for forcing conditions that reduce selectivity.[23][24]

References

  • Filo. (2025, September 18). Which is more acidic phenol or aniline. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. SciSpace. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. Available from: [Link]

  • Topczewski, J. J., & Sanford, M. S. (2015). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. American Chemical Society. Available from: [Link]

  • Surry, D. S., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. PubMed Central. Available from: [Link]

  • Monophasic Pd-catalysed O-arylation of phenols. ResearchGate. (2025, December 26). Available from: [Link]

  • CATALYSTS CESIUM. (n.d.). Acros Organics. Available from: [Link]

  • Chemistry Stack Exchange. (2017, December 8). Why is phenol more acidic than aniline? Available from: [Link]

  • YouTube. (2021, April 8). ACIDITY of phenols and BASICITY of anilines. Learn ORGANIC CHEMISTRY with me. Available from: [Link]

  • Protecting Groups. (n.d.). University of Rochester. Available from: [Link]

  • Villemin, D., & Jaffres, P. A. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives.
  • Tunge, J. A., & Burger, E. C. (2016). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. The Journal of Organic Chemistry. Available from: [Link]

  • Palladium-catalyzed decarboxylative O-allylation of phenols with γ-methylidene-δ-valerolactones. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

  • Cesium in Organic Chemistry. (n.d.). Scribd. Available from: [Link]

  • Structure Identification By 1h NMR. (n.d.). Structure Determination of Organic Compounds. Available from: [Link]

  • PTC Organics Inc. (n.d.). PTC N-Alkylation: Is Expensive Cesium Carbonate Necessary? Available from: [Link]

  • Dalal Institute. (n.d.). Phase Transfer Catalysis. Available from: [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]

  • Kumar, S., et al. (2023). Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight. RSC Advances. Available from: [Link]

  • DFT study on the palladium-catalyzed allylation of primary amines by allylic alcohol. (2006, November 8). PubMed. Available from: [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Available from: [Link]

  • The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. (2024, March 6). PubMed Central. Available from: [Link]

  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Available from: [Link]

  • α-Alkylation of Aliphatic Ketones with Alcohols: Base Type as an Influential Descriptor. (2024, July 19). MDPI. Available from: [Link]

  • Pearson. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... Available from: [Link]

  • Wikipedia. (n.d.). Chemoselectivity. Available from: [Link]

  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. Available from: [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Available from: [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available from: [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available from: [Link]

  • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. (n.d.). ChemRxiv. Available from: [Link]

  • Hartung, R. E., et al. (2017). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Heterocycles. Available from: [Link]

  • Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions: Alternatives to chlorinated solvents. (n.d.). Cambridge Open Engage. Available from: [Link]

  • Shafir, A., et al. (n.d.). N-versus O-arylation of aminoalcohols: Orthogonal selectivity in copper-based catalysts. [Source not further specified].
  • YouTube. (2021, February 16). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. Available from: [Link]

  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation? Available from: [Link]

  • Priebe, H., et al. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate. Available from: [Link]

  • Allylation of C-, N-, and O-Nucleophiles via a Mechanochemically-Driven Tsuji–Trost Reaction Suitable for Late-Stage Modification of Bioactive Molecules. (n.d.). PubMed Central. Available from: [Link]

Sources

Technical Support Center: Removing Mineral Oil Impurities from o-Allylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven answers and troubleshooting protocols for a common synthetic challenge: the removal of mineral oil from o-Allylhydroxylamine. Our focus is on providing not just steps, but the underlying chemical principles to empower you to adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)
Q1: My o-Allylhydroxylamine is contaminated with a viscous, non-polar liquid. How did this happen?

This is a frequent issue, most commonly arising when a reagent dispersed in mineral oil is used during synthesis. A primary example is sodium hydride (NaH), which is often sold as a ~60% dispersion in mineral oil for safe handling. During the workup, this non-reactive and high-boiling mineral oil can be carried through, contaminating the final product. A patent for a related synthesis explicitly notes that using an alkane solvent like heptane is effective in removing mineral oil contaminants.[1][2]

Q2: What is the most direct and efficient method for removing mineral oil on a typical lab scale (e.g., <10 g)?

For most lab-scale purifications, acid-base liquid-liquid extraction is the most robust and efficient method. This technique leverages the fundamental chemical differences between the basic o-Allylhydroxylamine and the neutral, non-polar mineral oil.

The Principle (Causality): o-Allylhydroxylamine possesses a basic amine functional group. When treated with an aqueous acid (like hydrochloric acid), this group is protonated, forming the o-allylhydroxylammonium salt.[3] This salt is ionic and therefore highly soluble in the aqueous phase. Mineral oil, being a mixture of non-polar alkanes, has no acidic or basic properties and remains dissolved in a non-polar organic solvent.[4] This differential solubility is the basis for a clean separation using a separatory funnel.

Q3: Can you provide a detailed protocol for this acid-base extraction?

Certainly. The following protocol is a self-validating system designed for high recovery and purity.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture of o-Allylhydroxylamine and mineral oil in a suitable water-immiscible organic solvent. Diethyl ether or heptane are excellent choices due to their low boiling points and inability to dissolve the protonated product. Use approximately 10-20 mL of solvent per gram of crude material.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid, such as 1 M hydrochloric acid (HCl).

  • Mixing and Separation: Stopper the funnel and shake vigorously for 30-60 seconds, remembering to vent frequently to release any pressure. Allow the layers to separate. The top layer will be the organic phase (containing mineral oil), and the bottom will be the aqueous phase (containing the o-allylhydroxylammonium chloride salt).[1][2]

  • Isolate Aqueous Layer: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extract Organic Layer: To ensure complete recovery, add a fresh portion of 1 M HCl (about half the initial volume) to the separatory funnel and repeat the extraction. Combine this second aqueous extract with the first.

  • Wash the Organic Layer (Optional Check): The remaining organic layer should now primarily contain mineral oil and solvent. It can be discarded. For validation, one could evaporate the solvent to see the volume of recovered mineral oil.

  • Basification and Re-generation: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, while stirring until the solution is basic (pH > 9, check with pH paper). This deprotonates the ammonium salt, regenerating the free o-Allylhydroxylamine, which may appear as a separate oily layer or a cloudy suspension.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Add a fresh portion of an organic solvent (e.g., diethyl ether or dichloromethane). Shake to extract the neutral o-Allylhydroxylamine back into the organic phase.[5]

  • Isolate and Dry: Drain the organic layer into a clean flask. Repeat the back-extraction with fresh solvent and combine the organic layers. Dry the combined organic solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (e.g., via rotary evaporation) to yield the purified o-Allylhydroxylamine.

Q4: I'm getting a persistent emulsion at the interface during extraction. What can I do?

Emulsions are common and can be frustrating. Here are some troubleshooting tips:

  • Add Brine: Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous phase often helps to break up the emulsion.

  • Patience: Let the funnel stand undisturbed for a longer period (15-30 minutes).

  • Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.

  • Filtration: For very stubborn emulsions, you can try passing the entire mixture through a pad of Celite (diatomaceous earth) in a filter funnel.

Advanced and Alternative Purification Strategies
Q5: Is chromatography a suitable method for this purification?

Yes, for cases requiring very high purity or for compounds that may be sensitive to pH changes, flash column chromatography is an excellent alternative. The vast difference in polarity between o-Allylhydroxylamine and mineral oil makes for a straightforward separation.[6]

The Principle (Causality): Normal-phase chromatography uses a polar stationary phase, typically silica gel (SiO₂). The polar o-Allylhydroxylamine will have a strong affinity for the silica and will move slowly down the column.[6][7] The non-polar mineral oil will have virtually no affinity for the silica and will be eluted very quickly with a non-polar mobile phase. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be an effective strategy.[8][9][10]

Experimental Protocol: Flash Chromatography

  • Column Packing: Pack a glass column with silica gel using a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). If solubility is an issue, consider "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

  • Elution - Step 1 (Impurity Removal): Begin eluting the column with a non-polar solvent, such as 100% hexanes or petroleum ether. The mineral oil will travel with the solvent front and can be collected and discarded. Monitor the elution using Thin Layer Chromatography (TLC).

  • Elution - Step 2 (Product Recovery): Once the mineral oil has been completely eluted, switch to a more polar mobile phase to elute the o-Allylhydroxylamine. A gradient of ethyl acetate in hexanes (e.g., starting at 10% and increasing to 50%) is a good starting point. For very polar compounds, a system like 5% methanol in dichloromethane may be necessary.[7]

  • Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent by rotary evaporation.

Q6: Can I just distill the o-Allylhydroxylamine away from the mineral oil?

Yes, fractional distillation , particularly under vacuum, is a viable method, especially for larger scales, given the significant difference in boiling points.[11] The free base of o-Allylhydroxylamine has a reported boiling point of 98-99 °C, while mineral oil is a mixture of higher alkanes with boiling points generally exceeding 200 °C.[12]

The Principle (Causality): Distillation separates liquids based on differences in their vapor pressures (and thus boiling points).[13][14][15] When the mixture is heated, the more volatile component (o-Allylhydroxylamine) will vaporize preferentially. This vapor is then cooled and condensed back into a liquid state, now separated from the less volatile component (mineral oil). Using a fractionating column enhances the separation efficiency.[13][16]

Considerations:

  • Vacuum Distillation: Performing the distillation under reduced pressure is highly recommended. It lowers the required temperature, preventing potential decomposition of the hydroxylamine at higher temperatures.

  • Residue: The mineral oil will remain as a high-boiling residue in the distillation flask.

  • Safety: Ensure the apparatus is set up correctly to avoid pressure buildup and potential hazards associated with heating organic materials.[17]

Data Summary & Workflow
Q7: Can you summarize the key physical properties that enable these separations?

Understanding the physicochemical differences is key to selecting the right method.

Table 1: Comparative Properties of o-Allylhydroxylamine and Mineral Oil

Propertyo-Allylhydroxylamine (Free Base)Mineral OilRationale for Separation
Polarity PolarNonpolarEnables separation by liquid-liquid extraction and adsorption chromatography.
Boiling Point ~98-99 °C[12]> 200 °C (mixture)Enables separation by distillation, with o-Allylhydroxylamine being the more volatile component.
Solubility Soluble in methanol; hydrochloride salt is water-soluble.[18]Insoluble in water[19]; miscible with organic solvents like heptane.[1]This differential solubility is the cornerstone of liquid-liquid extraction.
Chemical Nature Basic (Amine)Neutral (Alkane mixture)Allows for selective protonation with acid to form a water-soluble salt.[3]
Purification Method Selection Workflow

To assist in choosing the optimal strategy, the following decision tree illustrates a logical workflow based on experimental scale and purity requirements.

PurificationWorkflow start Crude o-Allylhydroxylamine (Contaminated with Mineral Oil) scale What is the scale of purification? start->scale extraction Acid-Base Extraction (Fast, High Capacity) scale->extraction  < 10 g (Standard Purity) chromatography Flash Chromatography (High Purity, Analytical) scale->chromatography < 2 g (Highest Purity Needed) distillation Vacuum Distillation (Large Scale, Thermally Stable) scale->distillation  > 10 g (Good Purity) end_node Pure o-Allylhydroxylamine extraction->end_node chromatography->end_node distillation->end_node

Caption: Workflow for selecting a purification method.

Safety & Handling
Q8: What are the primary safety concerns when working with o-Allylhydroxylamine?

Always consult the most current Safety Data Sheet (SDS) for any chemical before use. For o-Allylhydroxylamine and its hydrochloride salt, key hazards include:

  • Skin and Eye Irritation: The compound can cause serious skin and eye irritation or damage.[20][21]

  • Respiratory Irritation: Avoid inhaling dust or vapors.[17][21]

  • Handling: Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle in a well-ventilated fume hood.[17][20]

  • Storage: The hydrochloride salt is sensitive to air and moisture. Store in a tightly closed container in a cool, dry place, potentially under an inert atmosphere.[17]

References
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Wikipedia. Mineral oil. [Link]

  • Radleys. (2019, August 14). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. [Link]

  • Sciencemadness Wiki. (2025, August 9). Mineral oil. [Link]

  • Ecreee. (2026, February 17). Mineral Oil Chemical Formula Explained Simply. [Link]

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Teledyne LABS. Strategies for the Flash Purification of Highly Polar Compounds. [Link]

  • PubChem. Mineral Oil. [Link]

  • Maybridge. (2018, December 10). SAFETY DATA SHEET: O-Allylhydroxylamine Hydrochloride. [Link]

  • Millipore Sigma. O-Allylhydroxylamine hydrochloride hydrate 97%. [Link]

  • PubChem. O-Allylhydroxylamine hydrochloride. [Link]

  • Chemsrc. (2025, August 27). O-Allyl-hydroxylamine. [Link]

  • PubChem. O-Allylhydroxylamine. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. CN115535975B - Method for purifying hydroxylamine hydrochloride.
  • Google Patents.
  • MDPI. (2025, January 24). Efficient Separation of Hydroxylamine from Metal Ions by PIM-ED Process. [Link]

  • Google Patents.
  • Google Patents.
  • University of Rochester, Department of Chemistry. Purification: Fractional Distillation. [Link]

  • OCW. (2020, March 22). Acid-Base Extraction Tutorial. [Link]

  • ReAgent. (2023, September 27). What is Fractional Distillation?. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • Google Patents.
  • LabXchange. (2023, November 1). Distillation and Fractional Distillation. [Link]

  • ORBi. (2025, January 15). Purification of mineral oil aromatic hydrocarbons and separation based on the number of aromatic rings using a liquid chromatogr. [Link]

  • PubChem. hydroxylammonium chloride. [Link]

  • AmritaOlabs. (2014, February 26). Fractional Distillation. [Link]

  • ChemBAM. Purification by fractional distillation. [Link]

Sources

Technical Support Center: Purification of O-allyloxime Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for the chromatographic purification of O-allyloxime derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable synthetic intermediates. Here, we move beyond generic protocols to address the specific nuances of O-allyloxime chemistry, providing in-depth, evidence-based solutions to common purification hurdles.

Frequently Asked Questions (FAQs)
Q1: What is the ideal starting solvent system for the purification of a moderately polar O-allyloxime derivative on silica gel?

A1: For moderately polar compounds like many O-allyloxime derivatives, a good starting point for normal-phase chromatography is a binary mixture of a non-polar solvent and a moderately polar solvent.[1][2] A common and effective combination is a hexane/ethyl acetate mixture.[1] To determine the optimal ratio, it is crucial to first perform Thin Layer Chromatography (TLC).[3][4] Aim for a solvent system that provides a retention factor (Rf) for your target compound between 0.15 and 0.35 to ensure good separation on the column.[3][5]

Q2: My O-allyloxime derivative appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?

A2: Silica gel has a slightly acidic surface due to the presence of silanol (Si-OH) groups, which can catalyze the degradation of sensitive compounds.[6][7] O-allyloxime derivatives, while generally stable, can be susceptible to hydrolysis or rearrangement under acidic conditions.

To mitigate this, consider the following:

  • Deactivate the Silica Gel: You can neutralize the acidic sites by pre-treating the silica gel. This is often done by flushing the packed column with an eluent containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), before loading your sample.[7]

  • Alternative Stationary Phases: If degradation persists, switching to a more inert stationary phase like alumina (neutral or basic) or Florisil® could be a viable solution.[6]

  • 2D TLC Test: To confirm if your compound is unstable on silica, you can perform a 2D TLC. Spot your compound in one corner, run the TLC, dry the plate, rotate it 90 degrees, and run it again in the same solvent system. If a new spot appears or the original spot streaks, it indicates on-plate degradation.[6][8]

Q3: I'm observing very broad peaks (tailing) for my compound during elution. What are the common causes and solutions?

A3: Tailing is often a sign of secondary interactions between your compound and the stationary phase or issues with the mobile phase.

Potential Causes & Solutions:

  • Strong Analyte-Stationary Phase Interactions: The oxime nitrogen or the ether oxygen in your molecule might be interacting strongly with the acidic silanol groups on the silica surface. Adding a small amount of a polar modifier to your eluent, such as methanol or a few drops of acetic acid (if your compound is stable), can help to occupy these active sites and improve peak shape.[9]

  • Inappropriate Solvent Strength: If the eluent is too weak, the compound will move very slowly, leading to band broadening. Conversely, if it's too strong, it can lead to poor separation. Once your compound begins to elute, you can sometimes switch to a slightly more polar solvent system (a step gradient) to accelerate the elution of the tail end of the peak.[6]

  • Column Overloading: Loading too much sample onto the column can saturate the stationary phase, leading to tailing. A general rule of thumb for silica gel is a loading capacity of 1-5% of the stationary phase weight.[9]

Troubleshooting Guide: From TLC to Purified Product

This section provides a systematic approach to troubleshooting common, complex issues encountered during the column chromatography of O-allyloxime derivatives.

Problem 1: Poor Separation of Product from a Non-polar Impurity

Scenario: Your TLC shows two spots with very close Rf values (e.g., Rf = 0.4 and Rf = 0.45). Your target O-allyloxime is the more polar compound (lower Rf).

Root Cause Analysis: The selectivity of your chosen solvent system is insufficient to resolve the two compounds. In normal-phase chromatography, separation is governed by the polarity difference between compounds. If the impurity is structurally similar and close in polarity to your product, a simple hexane/ethyl acetate system may not be adequate.

Step-by-Step Solution:

  • Optimize the Mobile Phase: The key is to introduce a solvent that can create different interactions with your product and the impurity.

    • Introduce a Different Solvent: Instead of just increasing the polarity with more ethyl acetate, try a ternary mixture. For instance, adding a small percentage of dichloromethane or toluene can alter the selectivity of the mobile phase.[1][3] Dichloromethane can offer different interactions compared to ethyl acetate, potentially increasing the separation between your compounds.[1]

    • Adjust Solvent Strength for Better Resolution: Aim to lower the Rf values of both spots into the optimal range of 0.15-0.4.[5] This increases the column volumes (CV) required for elution, which magnifies the separation between peaks.[3][5]

  • Refine Column Parameters:

    • Increase Column Length/Silica Amount: For difficult separations, a higher ratio of stationary phase to sample is needed. A ratio of 70:1 or even 100:1 (silica:crude material) may be necessary for compounds with nearly overlapping spots on TLC.[10]

    • Decrease Flow Rate: Reducing the flow rate allows for more equilibration between the mobile and stationary phases, which can improve resolution.[11]

Data-Driven Solvent Selection:

Solvent System (Hexane as base)Polarity IndexSelectivity ClassTypical Application for O-allyloximes
Ethyl Acetate4.4VIGeneral purpose, good for moderately polar compounds.
Dichloromethane (DCM)3.1VCan improve separation of compounds with similar polarity in ether/ester systems.
Toluene2.4VIIUseful for compounds with aromatic rings, can alter pi-pi interactions.
Acetone5.1VIA stronger polar modifier, useful if ethyl acetate is too weak.

Note: Polarity index and selectivity class are guiding principles. Empirical testing via TLC is essential.

Problem 2: Product Elutes with a Colored Impurity That Was Not Visible on UV-Active TLC

Scenario: After running your column, you find that some fractions containing your product are contaminated with a yellow or brown impurity. This impurity was not visible on your TLC plate when visualized under a UV lamp (254 nm).

Root Cause Analysis: Not all compounds are UV-active. The colored impurity likely lacks a chromophore that absorbs at 254 nm.[4] It is co-eluting with your product, indicating it has a similar polarity in the chosen solvent system.

Step-by-Step Solution:

  • Visualize the Impurity on TLC: You need a different method to see the impurity on your TLC plate.

    • Staining: After running your TLC, dip the plate in a staining solution such as potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM). These stains react with many organic functional groups, making previously invisible spots visible. The allyl group in your product and many common organic impurities will show up with these stains.

    • Long-wave UV: Some compounds fluoresce and can be seen under long-wave UV light (366 nm).[4]

  • Re-optimize the Solvent System: Once you can visualize all components, re-run TLCs with different solvent systems to find one that separates your product from the colored impurity. Try solvents with different selectivity as described in Problem 1.

  • Consider a Pre-purification Step: If the colored impurity is very polar or very non-polar, a simple filtration through a small plug of silica might remove it before you run the main column.

Workflow for Handling Non-UV Active Impurities:

Caption: Troubleshooting non-UV active impurities.

Problem 3: No Compound is Eluting from the Column

Scenario: You have been flushing the column with your chosen eluent for an extended period, but TLC analysis of the collected fractions shows no sign of your product.

Root Cause Analysis: There are several possibilities, ranging from incorrect solvent preparation to irreversible binding of your compound to the column.

Troubleshooting Decision Tree:

Caption: Decision tree for non-eluting compounds.

Detailed Explanations:

  • Incorrect Solvent System: It's a common mistake to accidentally use the wrong solvent or mix the components in the wrong ratio.[6] Always double-check your solvent preparation.

  • Compound Decomposition: As discussed in FAQ Q2, the compound may have degraded on the column.[6] A "methanol purge" (flushing the column with 100% methanol) will often elute highly polar degradation products, or sometimes the bound original material.[8]

  • Irreversible Adsorption: If your O-allyloxime derivative has other functional groups, such as a basic amine, it might bind very strongly or irreversibly to the acidic silica gel.[7] In this case, deactivating the silica or using a different stationary phase is necessary.

  • Compound Eluted in the Solvent Front: If you used a loading solvent that was much stronger than your eluent, or if your compound is less polar than anticipated, it might have washed out in the very first fractions.[6]

Experimental Protocols
Protocol 1: Standard Column Packing and Sample Loading
  • Slurry Packing:

    • In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a slurry.

    • Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.

    • Pour the silica slurry into the column. Gently tap the sides of the column to ensure even packing and remove air bubbles.[11]

    • Open the stopcock to drain some solvent, allowing the silica to pack down. Add more eluent as needed, never letting the solvent level drop below the top of the silica bed.[10]

    • Once the bed is stable, add another thin layer of sand on top to prevent disruption during sample loading.

  • Sample Loading (Dry Loading Method - Recommended):

    • Dissolve your crude O-allyloxime derivative in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (1-2 times the weight of your crude material) to this solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.

    • Gently add the eluent and begin your elution. This method often provides sharper bands and better separation than loading the sample as a concentrated solution.[6]

References
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). alwsci.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex.
  • Why is TLC Rf important for flash column chromatography optimiz
  • Chromatography Techniques for Polar Analytes: Column Selection Guide. Pharma Now.
  • A Complete Guide to Mobile Phase and St
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18).
  • Quick Overview of Column Chrom
  • Rf Value In Chromatography: Calculation And Significance. (2026, January 6). Arbeiterkammer.
  • Understanding Rf Values in Chromatography: A Step-by-Step Guide. (2026, January 15).
  • Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester.
  • Understanding Chromatography: Rf Values And Chromatograms. (2022, August 3). Online Learning College.
  • Column chromatography issues : r/chemistry. (2024, July 16). Reddit.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
  • Thin Layer Chromatography and Column Chromatography: Separation of Pigments. University of Toronto.
  • Several Problems of Flash Column Chrom
  • Tackling Common Challenges in Chromatography. (2025, October 20). Chrom Tech, Inc..
  • TLC-Thin Layer Chromatography. (2024, February 24). OperaChem.
  • Troubleshooting Crenatoside purification by column chrom
  • Affinity Chromatography Troubleshooting. Sigma-Aldrich.
  • Column troubleshooting guide - Reversed phase. Thermo Fisher Scientific.
  • TLC to Column Chrom
  • Column Chrom
  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
  • What compounds are unstable in a silica gel column (chrom

Sources

handling and storage of hygroscopic hydroxylamine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydroxylamine Salts Handling & Safety

  • Topic: Handling, Storage, and Troubleshooting of Hygroscopic Hydroxylamine Salts

  • Content Type: Technical Support Guide & FAQ

  • Audience: Research Scientists, Process Chemists, and EHS Officers

Introduction: The Dual Threat

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see researchers underestimate Hydroxylamine salts (


). While significantly more stable than the explosive free base, these salts present a dual threat :
  • Hygroscopicity: They aggressively absorb atmospheric moisture, leading to caking, hydrolysis, and stoichiometry errors.

  • Thermal Instability: They are energetic materials. "Drying" a wet salt with heat can trigger a runaway decomposition, a lesson painfully learned from the Concept Sciences Inc. disaster [1].

This guide replaces generic safety advice with causal troubleshooting: why your experiment failed and how to handle these reagents without compromising safety or yield.

Module 1: Storage & Physical Handling

Comparative Data: Selecting the Right Salt

Not all salts behave the same. Use this table to align the reagent with your process constraints.

PropertyHydroxylamine Hydrochloride (

)
Hydroxylamine Sulfate (

)
Hydroxylamine Phosphate
Hygroscopicity High (Deliquescent in humid air)ModerateLow
Solubility (H2O) ~83 g/100mL (20°C)~60 g/100mL (20°C)High
Thermal Onset (

)
~115°C (Violent >140°C) [2]~120°C (Solid); ~42-50°C (Solution) [3]>135°C
Primary Risk Caking & HCl fume generationLower solubility limits concentrationCost & Availability
Troubleshooting Guide: Physical State & Moisture

Q: My Hydroxylamine HCl has turned into a solid, rock-hard brick inside the bottle. Can I chip it out with a spatula?

A: ABSOLUTELY NOT.

  • The Risk: Hydroxylamine salts are shock- and friction-sensitive, especially when dry or containing impurities. Chipping with a metal spatula creates friction and potential localized hot spots. If the material has partially decomposed, it may be more sensitive.

  • The Fix:

    • Dissolution Method (Preferred): If your process uses an aqueous solvent, calculate the mass of the entire solid block. Add the required water directly to the bottle (if compatible) to dissolve the salt, then transfer the liquid.

    • Gentle Tumbling: If you need a solid, place the closed container in a thick plastic bag and gently tumble or roll it. Do not strike it.

    • Disposal: If it cannot be safely broken up, dispose of the container as hazardous chemical waste.

Q: I need anhydrous material, but the salt is wet. Can I dry it in an oven?

A: HIGH RISK OPERATION. Proceed with extreme caution.

  • The Science: Standard laboratory ovens often have heating elements hotter than the set point (hysteresis). If the surface temperature exceeds

    
    , the HCl salt can deflagrate [4].
    
  • The Protocol:

    • Vacuum Desiccation: Use a vacuum desiccator with

      
       or silica gel at room temperature . This is the only inherently safe method.
      
    • Low-Temp Vacuum Oven: If heat is mandatory, set the oven to max 40°C under full vacuum. Ensure the oven has a safety blowout panel.

    • Critical Warning: Never dry these salts to complete dryness if they contain metal impurities (rust, dust), as this lowers the decomposition onset temperature.

Module 2: Chemical Compatibility & Reaction Safety

Visualizing the Hazard: The Metal-Catalyzed Runaway

Hydroxylamine decomposition is not just thermal; it is catalytic. Transition metals (Fe, Cu) act as redox shuttles, lowering the activation energy for decomposition.

DecompositionPathway HA Hydroxylamine Salt (Stable-ish) Redox Fenton-like Redox Cycle HA->Redox Contact Metal Contaminant (Fe³⁺, Cu²⁺, Rust) Metal->Redox Catalyzes FreeRad Free Radicals (NH2•, OH•) Redox->FreeRad Generates Exotherm Exotherm (Heat Release) FreeRad->Exotherm Chain Reaction Exotherm->Redox Positive Feedback (Arrhenius) Gas Gas Generation (N₂, N₂O, NH₃) Exotherm->Gas Thermal Expansion Explosion Vessel Rupture / Explosion Gas->Explosion Pressure > Venting

Figure 1: Catalytic decomposition cycle. Note the positive feedback loop where heat accelerates the redox cycle.

Troubleshooting Guide: Reaction Failures

Q: I am using a stainless steel spatula and reactor. Is this safe?

A: It depends on the grade, but glass/Teflon is safer.

  • The Science: Stainless steel (SS304/316) contains iron and nickel. While generally resistant, pitted or corroded steel releases

    
     ions. As shown in Figure 1, trace 
    
    
    
    catalyzes the disproportionation of hydroxylamine into ammonia and nitrogen oxides [5].
  • Recommendation: Use Teflon-coated spatulas. For reactors, glass-lined or Hastelloy is preferred. If using stainless steel, it must be passivated and free of rust.

Q: My reaction yield is inconsistent (Oxime formation).

A: Check your stoichiometry against water content.

  • The Cause: Because the HCl salt is hygroscopic, "10 grams" of material might actually be 8.5g of salt and 1.5g of water. This leads to under-dosing the reagent.

  • The Fix:

    • Karl Fischer Titration: Measure the water content of your bulk solid weekly.

    • Adjust Charge: Correct your weigh-out based on the water content:

      
      
      

Q: I added NaOH to neutralize the HCl salt, and the solution started bubbling violently.

A: You generated the Free Base.

  • The Danger: Hydroxylamine salts are stable because the amine is protonated (

    
    ). Adding a strong base (NaOH) generates free Hydroxylamine (
    
    
    
    ), which is thermally unstable and can decompose explosively at concentrations >50% or temperatures >20°C [1].
  • The Protocol:

    • Always keep the solution cool (<20°C) during neutralization.

    • Never store the neutralized free base; generate it in situ and consume it immediately.

    • Ensure adequate venting for evolved gases (

      
      , 
      
      
      
      ).

Module 3: Safe Experimental Workflow

Follow this logic flow to ensure safety during setup.

SafeWorkflow Start Start: Reagent Retrieval Inspect Visual Inspection: Is it caked/solid? Start->Inspect Caked YES: Dissolve in solvent (Do NOT chip) Inspect->Caked Solids Agglomerated Flowing NO: Proceed to Weighing Inspect->Flowing Free Flowing Weighing Weighing: Avoid metal tools. Close container immediately. Caked->Weighing After Dissolution Flowing->Weighing Reaction Reaction Setup: Is Base (NaOH/KOH) used? Weighing->Reaction BaseYes YES: Cooling Required (<20°C). Monitor for gas evolution. Reaction->BaseYes BaseNo NO: Standard Protocol Reaction->BaseNo Cleanup Cleanup: Quench excess with dilute acid. Do not concentrate waste. BaseYes->Cleanup BaseNo->Cleanup

Figure 2: Decision tree for safe handling of Hydroxylamine salts.

References

  • U.S. Chemical Safety and Hazard Investigation Board (CSB). (2002).[1][2] Case Study: Concept Sciences Hydroxylamine Explosion. Washington, DC.[3] [Link]

  • Zhang, X., et al. (2023). Thermal decomposition kinetics... of hydroxylamine sulfate solution. ResearchGate. [Link]

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier. (Referenced for thermal limits).
  • Cisneros, L.O., et al. (2003). Comparison of the thermal decomposition behavior for members of the hydroxylamine family. Journal of Hazardous Materials. [Link]

Sources

Technical Support Center: Minimizing Decomposition of O-Allylhydroxylamine During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers and drug development professionals working with O-Allylhydroxylamine. This guide provides in-depth, field-proven insights into the challenges of handling this versatile but sensitive reagent. Our focus is to equip you with the knowledge and protocols necessary to minimize decomposition during reaction workup, ensuring higher yields and product purity.

Section 1: Understanding the Instability of O-Allylhydroxylamine

O-Allylhydroxylamine is a valuable synthetic intermediate, but its utility is matched by its inherent instability.[1][2][3] The N-O bond is weak and susceptible to cleavage under various conditions encountered during standard laboratory procedures. Understanding the primary drivers of decomposition is the first step toward preventing it.

FAQ: What are the primary decomposition pathways for O-Allylhydroxylamine?

There are several key factors that can initiate or accelerate the decomposition of O-Allylhydroxylamine: thermal stress, pH extremes (both acidic and basic conditions), and the presence of catalytic metal impurities.

  • Thermal Decomposition: Like many hydroxylamine derivatives, O-Allylhydroxylamine is thermally labile.[1][2] Elevated temperatures, such as those used for solvent removal or high-boiling point distillations, can lead to exothermic decomposition.[3] The molecule can violently decompose at elevated temperatures, and heating above 50°C should be avoided.

  • pH Sensitivity: The stability of hydroxylamines is significantly influenced by pH. Both strongly acidic and strongly basic conditions can promote decomposition pathways.[4] For instance, workup procedures involving strong aqueous acids or bases can lead to hydrolysis or other degradative reactions.[5]

  • Metal-Catalyzed Decomposition: Trace metal impurities, particularly transition metals like iron and copper, are known to catalyze the decomposition of hydroxylamines.[3][6][7] These metals can be introduced from reagents, glassware, or stainless steel equipment.

  • Oxidative Degradation: O-Allylhydroxylamine is susceptible to oxidation. Exposure to air and oxidizing agents should be minimized.[8]

The following diagram illustrates the main factors leading to the degradation of O-Allylhydroxylamine.

cluster_Decomposition Decomposition of O-Allylhydroxylamine cluster_Triggers Decomposition Triggers A O-Allylhydroxylamine (C₃H₇NO) B Decomposition Products (e.g., Acrolein, Ammonia, N-oxides) A->B Degradation T1 Thermal Stress (>50°C) T1->A Heat T2 pH Extremes (Strong Acid/Base) T2->A Catalysis T3 Metal Impurities (Fe, Cu) T3->A Catalysis T4 Oxidizing Agents (Air, Peroxides) T4->A Oxidation

Caption: Key triggers for O-Allylhydroxylamine decomposition.

Section 2: Troubleshooting Guide & FAQs for Workup

This section addresses common issues encountered during the workup of reactions involving O-Allylhydroxylamine.

Quenching the Reaction

FAQ: What is the best way to quench a reaction containing O-Allylhydroxylamine to minimize decomposition?

The goal of quenching is to stop the reaction and neutralize reactive species without degrading the product. For O-Allylhydroxylamine, this means avoiding temperature spikes and extreme pH shifts. The optimal strategy is a gentle quench at low temperatures.

Recommended Quenching Protocol:

  • Cool the Reaction: Before quenching, cool the reaction mixture to 0-5°C in an ice-water bath. This reduces the rate of any potential exothermic decomposition.

  • Pre-cool Quenching Solution: Use a pre-cooled quenching solution.

  • Slow Addition: Add the quenching solution slowly and portion-wise to the reaction mixture with vigorous stirring to ensure efficient heat dissipation.

  • pH Monitoring: If possible, monitor the pH of the aqueous phase during the quench, aiming for a near-neutral range (pH 6-8) to maximize stability.

Parameter Recommendation Rationale
Temperature 0-5°CMinimizes thermal decomposition and side reactions.
Quenching Agent Saturated aq. NH₄Cl or cold, dilute phosphate buffer (pH 7)Avoids strongly acidic or basic conditions that degrade the product.[9]
Atmosphere Inert (Nitrogen or Argon)Prevents air oxidation of the sensitive hydroxylamine group.[8]
Extraction & Phase Separation

FAQ: I'm losing my product during aqueous extraction. What am I doing wrong?

Significant product loss during extraction is almost always a pH control issue. O-Allylhydroxylamine exists in two forms: the free base and its protonated salt (e.g., hydrochloride). Their solubilities are drastically different.

  • O-Allylhydroxylamine (Free Base): Soluble in organic solvents (ether, ethyl acetate, dichloromethane).

  • O-Allylhydroxylamine HCl (Salt): Soluble in water, but poorly soluble in most organic solvents.[10]

If the aqueous phase is acidic (pH < 6), the compound will be protonated and remain in the aqueous layer. To extract it into an organic solvent, you must first liberate the free base by carefully adjusting the pH.

Recommended Extraction Protocol:

  • Temperature Control: Perform all extraction steps at a low temperature (0-10°C) to prevent decomposition.

  • pH Adjustment: After quenching, adjust the pH of the aqueous layer to ~8-9 using a mild base like a cold, saturated sodium bicarbonate (NaHCO₃) solution.[11] Add the base slowly with stirring and check the pH with a calibrated meter or test strips. Avoid strong bases like NaOH, which can cause localized pH spikes and degradation.

  • Solvent Choice: Use a pre-cooled, high-purity organic solvent such as diethyl ether or ethyl acetate for the extraction. Perform the extraction multiple times (e.g., 3x with 1/3 volume) to ensure complete recovery.[11]

  • Washing: Wash the combined organic layers with cold brine (saturated aq. NaCl) to remove residual water.[11]

  • Drying: Dry the organic phase over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Avoid acidic drying agents.

FAQ: How do I break a persistent emulsion during the extraction?

Emulsions are common and can trap your product. To break them:

  • Add a small amount of brine and swirl the separatory funnel gently.

  • Filter the entire mixture through a pad of Celite.

  • If stable, allow the mixture to stand for an extended period in a refrigerator.

Solvent Removal & Concentration

FAQ: My product is decomposing when I try to remove the solvent. How can I prevent this?

This is a clear sign of thermal decomposition. The free base of O-Allylhydroxylamine is volatile (b.p. ~98-99°C) but also thermally sensitive.[5]

  • Use Low-Temperature Rotary Evaporation: Always concentrate your organic solution on a rotary evaporator with the water bath temperature set as low as possible, ideally not exceeding 30°C.

  • Avoid Evaporation to Dryness: Do not concentrate the solution to complete dryness. A highly concentrated sample of O-Allylhydroxylamine can be more prone to decomposition. It is better to leave it as a concentrated solution in a suitable solvent for storage or immediate use in the next step.

Section 3: Proactive Stability Enhancement

FAQ: Can I add anything to my solution to improve the stability of O-Allylhydroxylamine?

Yes, the use of stabilizers, particularly metal chelators, can significantly inhibit decomposition pathways catalyzed by trace metal ions.[6][12] This is especially important if you are working on a larger scale or if the product needs to be stored.

Stabilizer Type Examples Concentration Mechanism of Action
Chelating Agents EDTA, CDTA (trans-1,2-Diaminocyclohexane-N,N,N',N'-tetraacetic acid)[7][13][14]100 - 1000 ppmSequesters metal ions (Fe³⁺, Cu²⁺) that catalyze decomposition.
Phenolic Antioxidants 3,4-dihydroxybenzoic acid[6]0.1 - 1% w/wScavenges free radicals and inhibits oxidative degradation.

These stabilizers can be added to the reaction mixture before workup or to the final product solution before storage. It is often best to add the stabilizer to the hydroxylamine salt solution before its neutralization.[7]

Section 4: Visual Summaries & Workflows

This decision tree provides a logical workflow for troubleshooting common issues during the workup of O-Allylhydroxylamine.

Start Start Workup Quench Quench Reaction at 0-5°C with Saturated NH₄Cl Start->Quench Check_pH Is Aqueous Layer pH 8-9? Quench->Check_pH Adjust_pH Adjust pH with Cold NaHCO₃ Check_pH->Adjust_pH No Extract Extract with Cold Organic Solvent (3x) Check_pH->Extract Yes Adjust_pH->Extract Emulsion Persistent Emulsion? Extract->Emulsion Break_Emulsion Add Brine or Filter through Celite Emulsion->Break_Emulsion Yes Combine_Dry Combine Organic Layers, Wash with Brine, Dry (Na₂SO₄) Emulsion->Combine_Dry No Break_Emulsion->Combine_Dry Concentrate Concentrate via Rotary Evaporation (Bath Temp < 30°C) Combine_Dry->Concentrate Check_Yield Low Yield or Decomposition? Concentrate->Check_Yield Troubleshoot Review Process: - Check pH at all steps - Ensure low temperatures - Consider adding a chelator (EDTA/CDTA) - Use high-purity, degassed solvents Check_Yield->Troubleshoot Yes End Purified Product Check_Yield->End No

Caption: Troubleshooting workflow for O-Allylhydroxylamine workup.

References

  • WO2006062178A2 - Stabilizer for hydroxylamine, method for stabilizing hydroxylamine, and stabilized hydroxylamine solution.
  • US6758990B2 - Stabilizing agent for hydroxylamine solutions.
  • US6179937B1 - Stabilizers for hydroxylammonium nitrate, hydroxylammonium nitrate derivatives, hydroxylamine and compositions containing the same.
  • EP0979209B1 - STABILIZED HYDROXYLAMINE SOLUTIONS. European Patent Office. [Link]

  • EP1431276A1 - Preparation and purification of hydroxylamine stabilizers. European Patent Office. [Link]

  • Craig, R. L., & Roberts, J. S. (1972). Decomposition of an allyl-substituted nitroxide radical. J. Chem. Soc., Chem. Commun., 1142. [Link]

  • Cope Elimination . Organic Chemistry Portal. [Link]

  • Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification . ResearchGate. [Link]

  • Tsyshevsky, R., et al. (2020). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Industrial & Engineering Chemistry Research. ACS Figshare. [Link]

  • The Cope Elimination . Chemistry Steps. [Link]

  • Cope reaction . Wikipedia. [Link]

  • O-Allylhydroxylamine Hydrochloride 98.0% . PureSynth. [Link]

  • Recent developments in Cope-type hydroamination reactions of hydroxylamine and hydrazine derivatives . Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • O-Allylhydroxylamine hydrochloride . PubChem. [Link]

  • WO1995018788A1 - Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates.
  • Sun, M., & Mannan, M. S. (2010). Thermal decomposition pathways of hydroxylamine: theoretical investigation on the initial steps. The Journal of Physical Chemistry A, 114(34), 9221–9228. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents . University of Rochester. [Link]

  • Comparison of the thermal decomposition behavior for members of the hydroxylamine family . ResearchGate. [Link]

  • Theoretical rate coefficients for allyl+HO2 and allyloxy decomposition . ResearchGate. [Link]

  • Hietala, S., et al. (2011). The Reverse Cope Elimination of Hydroxylamines and Alkenes or Alkynes: Theoretical Investigation of Tether Length and Substituent Effects. PMC. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds . Organic Chemistry Portal. [Link]

  • Izato, Y., Koshi, M., & Miyake, A. (2017). Initial Decomposition Pathways of Aqueous Hydroxylamine Solutions. The Journal of Physical Chemistry B, 121(17), 4502–4511. [Link]

  • Sharma, S., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Sustainable Chemistry & Engineering. [Link]

  • O-allylhydroxylamine (C3H7NO) . PubChemLite. [Link]

  • O-Allyl-hydroxylamine . Chemsrc. [Link]

  • O-Allylhydroxylamine . PubChem. [Link]

Sources

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to the Detection of Genotoxic Hydroxylamine Impurities in APIs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, ensuring the safety and purity of Active Pharmaceutical Ingredients (APIs) is paramount. A significant challenge in this endeavor is the control of genotoxic impurities (GTIs), which have the potential to damage DNA and lead to carcinogenic effects. Among these, hydroxylamine stands out as a common process-related impurity that, despite its simple structure, presents considerable analytical hurdles. This guide provides a comprehensive comparison of analytical methodologies for the detection of hydroxylamine in APIs, offering field-proven insights and experimental data to aid researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their needs.

The Imperative for Sensitive Detection: Hydroxylamine's Genotoxic Potential

Hydroxylamine (NH₂OH) is a reactive chemical intermediate and reducing agent used in the synthesis of various APIs.[1] Its presence, even at trace levels, is a significant concern due to its established mutagenic properties.[1][2] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive impurities, emphasizing a risk-based approach to limit potential carcinogenic risk.[3][4][5] For genotoxic impurities like hydroxylamine, a Threshold of Toxicological Concern (TTC) is often applied, necessitating highly sensitive analytical methods capable of detection at the parts-per-million (ppm) level.[1][4] Hydroxylamine can induce methemoglobin formation and is known to be a mutagen, underscoring the critical need for its stringent control in final drug substances.[6][7][8]

The Analytical Challenge: Physicochemical Properties of Hydroxylamine

The primary difficulty in detecting hydroxylamine lies in its physicochemical properties. It is a small, highly polar molecule with a low molecular weight and, crucially, lacks a chromophore, rendering it invisible to standard UV detection in High-Performance Liquid Chromatography (HPLC).[1][9][10] Furthermore, it does not possess a carbon atom, making it unsuitable for Flame Ionization Detection (FID) in Gas Chromatography (GC).[1] These characteristics necessitate either indirect detection methods or the use of more universal but often less sensitive techniques. The presence of the API and other matrix components can also significantly interfere with the analysis, often overshadowing the response of the trace-level hydroxylamine.[9][10]

To overcome these challenges, two principal strategies are employed: derivatization to introduce a detectable tag, or the use of specialized detection techniques that do not rely on the analyte's inherent spectroscopic or ionization properties.

A Comparative Analysis of Detection Methodologies

The choice of an analytical method for hydroxylamine detection is a balance of required sensitivity, available instrumentation, sample matrix complexity, and the need for high-throughput analysis. Here, we compare the most prevalent techniques, providing a critical evaluation of their performance.

High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization

This is a widely adopted and robust approach that involves reacting hydroxylamine with a derivatizing agent to form a stable, UV-active or fluorescent product.[11] This enhances both detectability and chromatographic retention on reverse-phase columns.

Common Derivatizing Agents:

  • 9-fluorenylmethyl chloroformate (FMOC-Cl): Reacts with hydroxylamine to form a highly UV-active derivative. A key advantage is the stability of the resulting adduct.[11]

  • Benzaldehyde: Forms a stable benzaldoxime derivative that can be readily detected by UV.[12][13]

  • 1-Fluoro-2,4-dinitrobenzene (DNFB): Another effective reagent for creating a UV-detectable derivative.[14]

Workflow for HPLC with Pre-column Derivatization:

cluster_prep Sample Preparation cluster_analysis Analysis s1 API Sample Dissolution s2 Precipitation of API (optional) s1->s2 To minimize matrix interference s3 Derivatization Reaction (e.g., with Benzaldehyde) s1->s3 s2->s3 a1 HPLC Separation (Reverse-Phase) s3->a1 Inject derivatized sample a2 UV/Vis or Fluorescence Detection a1->a2 r1 Data Analysis a2->r1 Quantification

Caption: Workflow for HPLC with pre-column derivatization.

Performance Characteristics:

ParameterHPLC with Benzaldehyde Derivatization[13]HPLC with FMOC-Cl Derivatization[11]
Limit of Detection (LOD) 1.7 µg/g (ppm)Not explicitly stated, but method is for trace analysis
Limit of Quantification (LOQ) 5.0 µg/g (ppm)Not explicitly stated, but method is for trace analysis
Linearity Range Not specifiedOptimized for trace levels
Recovery ~101.6%Reliable recovery demonstrated

Advantages:

  • Utilizes standard HPLC-UV instrumentation, which is widely available in QC laboratories.

  • Derivatization significantly enhances sensitivity and selectivity.

  • Robust and reproducible methods have been developed and validated.[11][13]

Disadvantages:

  • Derivatization adds an extra step to the sample preparation, which can be time-consuming and a source of variability.

  • Optimization of derivatization conditions (e.g., pH, temperature, reaction time) is critical.[11]

  • Potential for side reactions with the API or other matrix components.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS) - Direct Analysis

LC-MS offers a powerful alternative that can directly detect hydroxylamine without the need for derivatization.[9][10] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.

Principle of Operation: Due to its high polarity, hydroxylamine has poor retention on traditional reverse-phase columns and may elute in the void volume.[1] Therefore, hydrophilic interaction liquid chromatography (HILIC) or specialized polar-retained columns are often preferred. Detection is typically achieved using an ion trap or triple quadrupole mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for maximum sensitivity.

Workflow for Direct LC-MS Analysis:

cluster_prep Sample Preparation cluster_analysis Analysis s1 API Sample Dissolution in appropriate diluent s2 Filtration s1->s2 a1 LC Separation (e.g., HILIC) s2->a1 Direct Injection a2 Mass Spectrometry Detection (e.g., SIM/MRM) a1->a2 r1 Data Analysis a2->r1 Quantification

Caption: Workflow for direct LC-MS analysis.

Performance Characteristics:

ParameterDirect LC-MS[1][9][10]
Limit of Detection (LOD) 0.008 ppm
Limit of Quantification (LOQ) 0.025 ppm
Linearity Range 0.025 - 0.075 ppm
Recovery Not explicitly stated but validated for accuracy

Advantages:

  • Extremely high sensitivity and selectivity.[1][9][10]

  • Direct analysis simplifies sample preparation, reducing time and potential errors.[1]

  • Can be applied as a generic method for various pharmaceutical compounds.[9][10]

Disadvantages:

  • Requires expensive and specialized LC-MS instrumentation.

  • Matrix effects (ion suppression or enhancement) can be a significant issue and must be carefully evaluated and mitigated.[9][10]

  • Poor chromatographic retention on standard reverse-phase columns can be a challenge.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is another viable technique, particularly when coupled with derivatization to make hydroxylamine volatile and thermally stable.

Derivatization and Analysis: A common approach involves reacting hydroxylamine with a ketone, such as acetone or cyclohexanone, to form the corresponding oxime.[7][15] The resulting oxime is volatile and can be readily separated and detected by GC-MS.

Performance Characteristics:

ParameterGC-MS with Acetone Derivatization[15]GC with Cyclohexanone Derivatization[7]
Limit of Detection (LOD) Not specifiedNot specified
Limit of Quantification (LOQ) 0.1 ppm7 ppm
Linearity Range Not specified10 - 260 ppm
Recovery Validated for accuracyNot specified

Advantages:

  • High sensitivity and selectivity provided by MS detection.

  • Well-established derivatization procedures are available.[7][15]

Disadvantages:

  • Requires a derivatization step.[15]

  • Not suitable for non-volatile APIs that may interfere with the GC system.

  • Potential for thermal degradation of the derivative or other sample components in the GC injector.

Ion Chromatography (IC)

Ion chromatography is a technique specifically designed for the separation and detection of ionic species. It can be used for the direct analysis of hydroxylamine, which exists as the hydroxylammonium ion in acidic solutions.

Detection Methods in IC:

  • Conductivity Detection: A universal detection method for ions.[16]

  • Pulsed Amperometric Detection (PAD): Offers high sensitivity for electroactive species like hydroxylamine.[17]

Performance Characteristics:

ParameterIC with Pulsed Amperometric Detection[17]
Limit of Detection (LOD) Not specified, but capable of detecting low levels
Limit of Quantification (LOQ) Not specified, but method is for trace analysis
Linearity Range Not specified
Recovery Validated for recovery

Advantages:

  • Direct measurement without derivatization.[17][18]

  • Can be highly sensitive, especially with electrochemical detection.[17]

  • Effective at separating hydroxylamine from other ionic impurities.

Disadvantages:

  • May have limited applicability for complex API matrices that are not soluble in aqueous mobile phases.

  • The instrumentation is less common in standard pharmaceutical QC labs compared to HPLC.

Experimental Protocols

Protocol 1: HPLC with Pre-column Benzaldehyde Derivatization (Adapted from[13])
  • Standard Preparation: Prepare a stock solution of hydroxylamine hydrochloride in a suitable diluent (e.g., water or methanol). Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh the API sample and dissolve it in the diluent.

  • Derivatization: To a specific volume of the standard or sample solution, add a solution of benzaldehyde (in a suitable solvent like methanol). The reaction is typically carried out at a controlled temperature for a specific duration.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., Sunfire C18, 250 mm x 4.6 mm, 5 µm).[13]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.01M phosphate buffer pH 2.5) and an organic modifier (e.g., acetonitrile).[13]

    • Flow Rate: 1.5 mL/min.[13]

    • Detection: UV at 254 nm.[13]

    • Injection Volume: 20 µL.[13]

  • Quantification: Quantify the benzaldoxime peak against the calibration curve generated from the derivatized standards.

Protocol 2: Direct LC-MS Analysis (Adapted from[1][9][10])
  • Standard Preparation: Prepare a stock solution of hydroxylamine hydrochloride in the mobile phase. Prepare working standards by serial dilution.

  • Sample Preparation: Accurately weigh the API sample and dissolve it in the mobile phase. Sonicate to ensure complete dissolution and filter through a 0.22 µm filter.

  • LC-MS Analysis:

    • LC System: A system capable of delivering accurate gradients at low flow rates.

    • Column: A HILIC or polar-retained column is recommended.

    • Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer with an organic modifier.

    • Mass Spectrometer: An ion trap or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: Monitor the m/z transition for hydroxylamine.

  • Quantification: Quantify the hydroxylamine peak against the calibration curve generated from the standards.

Conclusion and Recommendations

The selection of an analytical method for the detection of genotoxic hydroxylamine impurities is a critical decision in the pharmaceutical development process.

  • For routine quality control in a well-equipped laboratory, direct LC-MS offers the best combination of sensitivity, specificity, and speed due to the elimination of the derivatization step. [1][9][10] Its high sensitivity allows for the confident quantification of hydroxylamine at the stringent levels required by regulatory agencies.

  • HPLC with pre-column derivatization remains a robust and reliable workhorse method, particularly when LC-MS is not available. [11][13] The wide availability of HPLC-UV systems makes this an accessible and cost-effective option. Careful optimization and validation of the derivatization step are crucial for success.

  • GC-MS with derivatization is a suitable alternative for volatile samples or when GC expertise is readily available. [15]

  • Ion chromatography is a powerful technique for direct analysis, especially in aqueous sample matrices, but may be less versatile for a wide range of APIs. [17]

Ultimately, the chosen method must be validated according to ICH guidelines to demonstrate its specificity, sensitivity, accuracy, precision, and linearity for the specific API matrix. By understanding the strengths and limitations of each technique, pharmaceutical scientists can confidently select and implement a method that ensures the safety and quality of their products.

References

  • A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. (n.d.). RSC Publishing. Available at: [Link]

  • Kumar, T., Ramya, M., Srinivasan, V., & Xavier, N. (2017). A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. Journal of Chromatographic Science, 55(7), 683–689. Available at: [Link]

  • Kumar, T., Ramya, M., Srinivasan, V., & Xavier, N. (2017). A Simple and Direct LC–MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds. Journal of Chromatographic Science, 55(7), 683–689. Available at: [Link]

  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. (2023, September 30). European Medicines Agency. Available at: [Link]

Sources

Comparative

Hydrolytic Stability Profile: O-Allyloximes vs. Hydrazones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of dynamic covalent chemistry and bioconjugation, the choice between O-allyloximes and hydrazones is a trade-off between irreversibility and pH-responsiveness .

The Verdict: O-allyloximes exhibit superior hydrolytic stability compared to hydrazones. Experimental data confirms that O-alkyl oximes hydrolyze 100 to 1000 times slower than isostructural hydrazones at physiological pH (7.4).

  • Select O-Allyloximes for robust, permanent linkages (e.g., non-cleavable ADC linkers, long-term protein labeling).

  • Select Hydrazones for controlled release applications where acid-lability is a functional requirement (e.g., endosomal drug release).

Mechanistic Deep Dive: The Kinetic Barrier

To understand why O-allyloximes are more stable, we must look at the rate-determining step of hydrolysis: protonation of the imine nitrogen .

The Electronegativity Factor

Both oximes and hydrazones form via the condensation of a carbonyl (aldehyde/ketone) with an


-nucleophile (alkoxyamine or hydrazine). However, the heteroatom directly attached to the nitrogen defines the stability:
  • Hydrazones (

    
    ):  The adjacent nitrogen atom is moderately electronegative (
    
    
    
    ).[1] It can donate electron density to the imine nitrogen, making it more basic and susceptible to protonation.
  • O-Allyloximes (

    
    ):  The adjacent oxygen atom is highly electronegative (
    
    
    
    ). This exerts a strong inductive electron-withdrawing effect ($ -I $), significantly reducing the basicity of the imine nitrogen.

Consequence: The protonation barrier for the oxime is much higher. Since protonation is the prerequisite for water attack, the hydrolysis rate (


) drops precipitously.
Mechanism Diagram

The following diagram illustrates the acid-catalyzed hydrolysis pathway and highlights the critical protonation step where oximes and hydrazones diverge in stability.

HydrolysisMechanism cluster_legend Stability Factor Conjugate Conjugate (C=N-X) Protonated Protonated Intermediate (C=NH+-X) Conjugate->Protonated H+ (Rate Limiting Step) Slower for Oximes Tetrahedral Tetrahedral Intermediate (Carbinolamine) Protonated->Tetrahedral +H2O Products Hydrolysis Products (Carbonyl + Amine) Tetrahedral->Products Decomposition Note X = O (Oxime): High Electronegativity -> Low Basicity -> Stable X = N (Hydrazone): Lower Electronegativity -> Higher Basicity -> Labile

Figure 1: Acid-catalyzed hydrolysis mechanism.[1][2][3][4] The initial protonation step is significantly disfavored for O-allyloximes due to the electron-withdrawing oxygen atom.

Quantitative Performance Comparison

The following data, derived from the seminal kinetic studies by Kalia and Raines (2008), quantifies the stability gap. While specific absolute rates vary by substituent, the relative hierarchy remains consistent.

Table 1: Comparative Hydrolysis Kinetics (pH 7.0)

Data normalized to O-alkyl oxime stability.

Linkage TypeStructureRelative Hydrolysis Rate (

)
Approx. Half-Life (

) at pH 5.0
Stability Verdict
O-Alkyl Oxime

1 (Reference)> 500 hoursHigh
Semicarbazone

~160x faster~ 3 hoursModerate
Acetylhydrazone

~300x faster~ 1.5 hoursLow-Moderate
Alkylhydrazone

~600x faster < 1 hourLow

Key Insight: At pH 7.0, an O-allyloxime is effectively stable for weeks to months, whereas a simple alkylhydrazone may hydrolyze significantly within hours.

Experimental Protocol: Self-Validating Hydrolysis Assay

To verify the stability of your specific O-allyloxime versus a hydrazone analog, use this standardized "Trap-and-Measure" protocol.

Why this protocol? Hydrolysis is reversible.[1] If you do not "trap" the released amine/hydrazine, the equilibrium will re-form the bond, leading to false stability data. This protocol uses excess formaldehyde to irreversibly scavenge the released amine, ensuring you measure the true forward rate constant (


).
Workflow Diagram

ExperimentalWorkflow Start Start: Purified Conjugate (Oxime or Hydrazone) BufferPrep 1. Buffer Preparation Phosphate (pH 7.4) & Acetate (pH 5.0) + Internal Standard (e.g., Toluene) Start->BufferPrep TrapAdd 2. Addition of Scavenger Trap Add 10-50 equiv. Formaldehyde or Acetone (Prevents re-formation) BufferPrep->TrapAdd Incubation 3. Incubation 37°C in sealed HPLC vials TrapAdd->Incubation Sampling 4. Time-Course Sampling Inject at t=0, 1h, 4h, 24h, 48h, 7d Incubation->Sampling Analysis 5. HPLC/NMR Analysis Quantify disappearance of Conjugate Peak Sampling->Analysis Calc 6. Data Processing Plot ln[Conc] vs Time Slope = -k_obs Analysis->Calc

Figure 2: Step-by-step workflow for determining hydrolytic stability kinetics using a scavenger trap method.[2]

Detailed Methodology
  • Preparation: Dissolve the conjugate (0.1–1 mM) in the appropriate buffer (e.g., 100 mM Phosphate pH 7.4 or 100 mM Acetate pH 5.0).

  • The Trap: Add a 10-fold molar excess of formaldehyde (for hydrazones) or acetone/excess aldehyde (for oximes). Note: Formaldehyde is a highly efficient trap for hydrazines.

  • Incubation: Maintain at 37°C.

  • Quantification:

    • HPLC: Monitor the decrease in the conjugate peak area relative to an internal standard.

    • 1H NMR: (Preferred for mechanistic work) Monitor the disappearance of the characteristic imine proton signal (

      
       6.5–8.5 ppm) in deuterated buffer.
      
  • Calculation:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line is

      
      .
      
    • Half-life

      
      .
      

Application Guide: When to Choose Which?

Case A: Antibody-Drug Conjugates (ADCs)
  • Use Hydrazones (e.g., Mylotarg): When you need the linker to break inside the acidic environment of the lysosome (pH ~5.0) to release the cytotoxic payload.

  • Use O-Allyloximes: When using a non-cleavable linker strategy or when the payload release mechanism is enzymatic (e.g., Val-Cit dipeptide) and the bioconjugation handle must remain intact during circulation to prevent systemic toxicity.

Case B: Hydrogels & Biomaterials[5][6]
  • Use Hydrazones: For injectable hydrogels that need to be self-healing or shear-thinning. The rapid equilibrium allows the gel to reform after stress.

  • Use O-Allyloximes: For permanent scaffolds or long-term cell culture matrices where structural degradation is undesirable.

References

  • Kalia, J., & Raines, R. T. (2008).[3][4][5] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[3] [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Rashidian, M., et al. (2013). Kinetics of Oxime Ligation: A Comparative Study. Bioconjugate Chemistry, 24(7), 1277–1294. [Link]

  • Agten, S. M., et al. (2016). Oxime Ligation: A Robust Tool for the Preparation of Modified Proteins.[6] Methods in Molecular Biology, 1320, 187–203. [Link]

Sources

Comparative Guide: O-Allylhydroxylamine vs. Hydroxylamine HCl for Oxime Formation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of oximes (


), the choice between Hydroxylamine Hydrochloride (

)
and

-Allylhydroxylamine Hydrochloride (

)
is dictated by the intended downstream application rather than reaction kinetics alone.
  • Select Hydroxylamine HCl when generating "naked" oximes (

    
    ) for bulk intermediate synthesis, purification of carbonyls, or subsequent rearrangement (e.g., Beckmann). It is atom-efficient and cost-effective but yields products that are amphoteric and prone to hydrolysis under acidic conditions.
    
  • Select

    
    -Allylhydroxylamine HCl  when creating robust, lipophilic oxime ethers for bioconjugation, orthogonal protection, or when a terminal alkene handle is required for downstream functionalization (e.g., Thiol-Ene "Click" or Metathesis).
    

Mechanistic Foundation & Kinetics[1]

Both reagents function via nucleophilic attack of the nitrogen lone pair on the carbonyl carbon. However, the success of this reaction relies heavily on pH control due to the "General Acid Catalysis" paradox.

The pH-Rate Profile (The "Bell Curve")
  • Acidic Side (pH < 4): The amine is fully protonated (

    
     or 
    
    
    
    ), killing nucleophilicity. Reaction slows.
  • Basic Side (pH > 7): The carbonyl oxygen is not protonated/activated. Attack is sluggish.

  • The Sweet Spot (pH 4.5 – 5.5): Sufficient free amine exists to attack, while sufficient acid exists to activate the carbonyl and assist in the dehydration step.

Mechanistic Bifurcation

The substituent on the oxygen determines the final product's stability and utility.

OximeMechanism cluster_0 Critical Control Point Start Carbonyl (R2C=O) Tetra Tetrahedral Intermediate Start->Tetra Nucleophilic Attack Reagent Reagent (NH2-O-R') Reagent->Tetra Dehydration Dehydration (-H2O) Tetra->Dehydration Acid Catalysis OximeH Naked Oxime (R2C=N-OH) Amphoteric, Reactive Dehydration->OximeH If R' = H OximeAllyl O-Allyl Oxime (R2C=N-O-Allyl) Lipophilic, Stable Ether Dehydration->OximeAllyl If R' = Allyl

Figure 1: Mechanistic divergence based on the O-substituent. Note that the dehydration step is often the rate-limiting step in neutral conditions, while nucleophilic attack is rate-limiting in acidic conditions.

Experimental Protocols

Protocol A: Standard Oxime Synthesis (Hydroxylamine HCl)

Best for: Bulk synthesis, Beckmann rearrangement precursors.

Reagents:

  • Ketone/Aldehyde (1.0 equiv)

  • Hydroxylamine HCl (1.2 – 1.5 equiv)

  • Sodium Acetate (1.5 – 2.0 equiv)

  • Solvent: EtOH/H2O (3:1 v/v)

Workflow:

  • Buffer Prep: Dissolve Hydroxylamine HCl and NaOAc in water. Note: Evolution of heat indicates neutralization.

  • Addition: Add the carbonyl compound dissolved in EtOH.

  • Reaction: Stir at RT (Aldehydes) or 60°C (Sterically hindered ketones) for 1–4 hours.

  • Workup:

    • Evaporate EtOH.

    • Cool on ice. The "naked" oxime often precipitates as a white solid.

    • Filter and wash with cold water.

    • Validation: IR stretch at ~1665 cm⁻¹ (C=N) and broad -OH stretch at 3200-3400 cm⁻¹.

Protocol B: O-Allyl Oxime Ligation ( -Allylhydroxylamine HCl)

Best for: Bioconjugation, installing alkene handles.

Reagents:

  • Substrate (1.0 equiv)

  • 
    -Allylhydroxylamine HCl (1.2 equiv)
    
  • Pyridine (2.0 equiv) OR NaOAc (2.0 equiv)

  • Solvent: MeOH or MeOH/DCM (for lipophilic substrates)

Workflow:

  • Free Basing: Dissolve

    
    -Allylhydroxylamine HCl in MeOH. Add Pyridine.[1] Stir 5 min.
    
  • Coupling: Add substrate.

  • Reaction: Stir at RT for 2–12 hours. (Slower kinetics due to steric bulk of the allyl group).

  • Workup (Critical Difference):

    • Dilute with EtOAc/Ether.

    • Wash with 1M HCl (to remove pyridine and excess reagent).

    • Wash with Brine.

    • Dry over

      
       and concentrate.
      
    • Validation: 1H NMR will show distinctive allyl signals: multiplet at

      
       5.9-6.0 (1H) and doublet at 
      
      
      
      4.6 (2H,
      
      
      ).

Comparative Performance Analysis

The following data summarizes typical performance metrics observed in bench-scale synthesis (10 mmol scale).

FeatureHydroxylamine HCl

-Allylhydroxylamine HCl
Product Type

(Acidic OH)

(Ether)
Reaction Rate Fast (High nucleophilicity)Moderate (Steric hindrance)
Hydrolytic Stability Moderate (Reversible in acid)High (Stable oxime ether)
Solubility (Product) Polar/Amphoteric (Water soluble at high pH)Lipophilic (Organic soluble)
Atom Economy HighLower (Allyl group adds mass)
Cost Very Low (<$0.10/g)High (>$50/g)
Safety Explosion Hazard (upon heating/drying)Lower hazard (but still energetic)
Safety Note: Thermal Runaway

Hydroxylamine and its salts are thermodynamically unstable. Hydroxylamine HCl has been involved in several high-profile industrial explosions when heated in the presence of metal ions (Fe, Cu). Always screen reaction mixtures by DSC (Differential Scanning Calorimetry) before scaling up >100g.

Downstream Applications & Decision Logic

The choice of reagent defines what you can do next.

DecisionTree Start Intended Application? Intermed Intermediate Synthesis (Rearrangement/Reduction) Start->Intermed Transient Linkage Stable Stable Ligation / Conjugation Start->Stable Permanent Linkage Beckmann Beckmann Rearrangement (-> Amides/Lactams) Intermed->Beckmann Use NH2OH-HCl Reduction Reduction (-> Primary Amines) Intermed->Reduction Use NH2OH-HCl BioCon Bioconjugation (Protein Labeling) Stable->BioCon Use O-Allyl Click Thiol-Ene Click (Crosslinking) Stable->Click Use O-Allyl Metathesis Olefin Metathesis (Ring Closing) Stable->Metathesis Use O-Allyl

Figure 2: Decision matrix for reagent selection based on downstream chemical utility.

Advanced Utility of the -Allyl Group

While Hydroxylamine HCl leads to "dead-end" stability (unless rearranged), the


-Allyl group serves as a versatile chemical handle:
  • Orthogonal Deprotection: The

    
    -Allyl group can be cleaved to regenerate the free oxime or carbonyl using Palladium(0) chemistry (e.g., 
    
    
    
    with a scavenger like N,N-dimethylbarbituric acid). This is impossible with standard alkyl oximes.
  • Metathesis: The terminal alkene allows for Ring-Closing Metathesis (RCM) to form macrocycles containing the oxime ether.

  • Bioconjugation: The oxime ether linkage is hydrolytically stable at physiological pH (7.4), making it superior to hydrazones for antibody-drug conjugates (ADCs).

References

  • Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society. Link

  • Kalia, J., & Raines, R. T. (2008).[2] "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. Link

  • Miyabe, H., et al. (2005).[3] "Palladium-Catalyzed O-Allylic Substitution of Hydroxylamines." The Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. "Oxime Synthesis and Protection Strategies." Link

  • Cisneros, J. A., et al. (2016). "Reactivity of Oximes for Diverse Methodologies." National Science Foundation / NIH Public Access. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling o-Allylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling and disposal of o-Allylhydroxylamine. As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring a safe and sustainable laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety protocols are both understood and effectively implemented.

Hazard Analysis: Understanding o-Allylhydroxylamine

Before any handling protocols can be established, a thorough understanding of the target molecule is essential. o-Allylhydroxylamine (CAS 6542-54-7) is a reactive synthetic intermediate. While its hydrochloride salt is commonly used and classified as a skin and eye irritant, the free base presents a more significant hazard profile.

Aggregated GHS information from multiple suppliers indicates that o-Allylhydroxylamine free base is classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage/Eye Irritation Category 1 .[1] This means the pure substance is capable of causing severe skin burns and serious eye damage upon contact. Furthermore, hydroxylamine and its derivatives are known as potential skin sensitizers, meaning repeated exposure can lead to an allergic reaction in normal tissue.[2]

From a physical hazard perspective, while o-Allylhydroxylamine itself is stable under recommended storage conditions, the parent compound, hydroxylamine, can decompose explosively upon heating.[2][3] This inherent risk necessitates careful temperature control and awareness of incompatible materials.

The compound also possesses a significant vapor pressure of approximately 13.5 mmHg at 25°C, indicating a notable inhalation hazard if handled in an open environment.[4]

Key Hazard Summary Table
Hazard TypeClassificationRationale & Implication for PPE
Skin Contact Skin Corrosion Category 1BCauses severe burns. Requires robust glove protection and a lab coat. Double-gloving is recommended for direct handling.
Eye Contact Eye Damage Category 1Causes serious, potentially irreversible eye damage. Mandates the use of chemical splash goggles and a face shield.
Inhalation Moderate Vapor PressureRisk of respiratory tract irritation. All handling must be performed within a certified chemical fume hood. Respirators are required for spills or work outside a hood.
Sensitization Potential Skin SensitizerRepeated exposure may cause an allergic reaction. Minimizing all skin contact is critical.
Reactivity Potential for DecompositionWhile stable, the hydroxylamine functional group is energetic. Avoid heating unless carefully controlled. Keep away from strong oxidizing agents.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a static checklist but a dynamic risk assessment based on the task at hand. The following protocols are segmented by the nature of the laboratory operation.

Engineering Controls: The Primary Barrier

Before any PPE is donned, engineering controls must be in place. All manipulations of o-Allylhydroxylamine, including weighing, solution preparation, and reaction quenching, must be performed inside a certified chemical fume hood. This is the most critical step in minimizing inhalation exposure.

Tier 1: Routine Handling & Small-Scale Operations (<5g)

This tier applies to tasks such as preparing solutions, conducting small-scale reactions, and performing analytical sampling where direct contact is minimal.

  • Hand Protection: Double-gloving is mandatory.

    • Inner Glove: Standard nitrile exam glove (minimum 4 mil thickness).

    • Outer Glove: Thicker, chemical-resistant nitrile gloves (minimum 8 mil thickness). A chemical resistance guide for the related hydroxylamine hydrochloride indicates a "Good" rating for both nitrile and latex for incidental contact.[5] Given the higher corrosivity of the free base, thicker nitrile is a prudent minimum.

    • Justification: The inner glove provides protection in the event the outer glove is breached. The outer, thicker glove offers enhanced resistance to chemical permeation and physical abrasion. Gloves should be changed immediately if contamination is suspected.

  • Eye & Face Protection:

    • Mandatory: Chemical splash goggles that form a seal around the eyes.

    • Recommended: A full-face shield worn over the safety goggles.

    • Justification: The GHS classification of "Causes serious eye damage" necessitates robust protection against splashes from all angles. A face shield protects the rest of the face from contact.

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, with tight-fitting cuffs.

Tier 2: Large-Scale Operations (>5g) & Spill Response

This tier applies to situations with an elevated risk of splashing, aerosol generation, or uncontrolled exposure, such as large-scale reactions, distillations, or cleaning up spills.

  • Hand Protection: Same as Tier 1 (double-gloving with a chemical-resistant outer glove). For extended or immersive contact, consider Butyl or Viton® gloves, which offer broader chemical resistance, though specific breakthrough data for o-allylhydroxylamine is not available.[6]

  • Eye & Face Protection: A full-face shield worn over chemical splash goggles is mandatory .

  • Body Protection:

    • A flame-resistant lab coat is the minimum requirement.

    • A chemically resistant apron worn over the lab coat is required for handling quantities greater than 1 liter.

  • Respiratory Protection:

    • Requirement: For any spill cleanup or if there is a potential for exposure outside of a fume hood, an air-purifying respirator (APR) is required.

    • Cartridge Type: The respirator must be fitted with organic vapor (OV) cartridges.[7]

    • Justification: With a vapor pressure of 13.5 mmHg, a significant and hazardous concentration of vapor can accumulate quickly in an unventilated area. Following the NIOSH Respirator Selection Logic, an APR is appropriate for non-IDLH (Immediately Dangerous to Life or Health) atmospheres where the contaminant identity and concentration are known or can be estimated.[4][8][9]

PPE Selection Workflow Diagram

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow PPE Selection Logic for o-Allylhydroxylamine cluster_0 Initial Assessment cluster_1 Task-Based Risk Assessment Start Start: Handling o-Allylhydroxylamine FumeHood Is work performed in a certified chemical fume hood? Start->FumeHood Stop STOP! Do not proceed. FumeHood->Stop No TaskScale Assess Task Scale & Risk (e.g., small scale, large scale, spill) FumeHood->TaskScale Yes SmallScale Tier 1 PPE: - Double Nitrile Gloves - Goggles + Face Shield - Lab Coat TaskScale->SmallScale Routine / Small Scale LargeScale Tier 2 PPE: - Tier 1 PPE + - Chemical Apron - Air-Purifying Respirator (APR)  with Organic Vapor Cartridges TaskScale->LargeScale Large Scale / Spill

Caption: PPE selection workflow based on engineering controls and task-specific risk.

Spill, Decontamination, and Disposal Plan

A proactive plan for containment and disposal is a cornerstone of chemical safety.

Spill Response
  • Evacuate & Alert: Alert all personnel in the immediate area. If the spill is large or outside a fume hood, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Don Appropriate PPE: For any cleanup, Tier 2 PPE is required, including an air-purifying respirator.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or sand.[10] Do not use combustible materials.

  • Neutralization (for small spills): o-Allylhydroxylamine is a weak base. After absorbing the bulk of the material, the residue can be neutralized. Slowly add a weak acid, such as a 5% citric acid solution, to the absorbent material. Use pH paper to confirm neutralization (pH between 6-8).

  • Collection: Carefully scoop the neutralized absorbent material into a designated hazardous waste container using non-sparking tools.

Decontamination of Equipment

Glassware and equipment should be decontaminated before being removed from the fume hood.

  • Initial Rinse: Rinse equipment with a suitable organic solvent (e.g., ethanol or isopropanol) to remove the bulk of the chemical. This rinse solvent must be collected as hazardous waste.

  • Neutralization Wash: Wash the equipment with a 5% citric acid solution to neutralize any basic residue.

  • Final Wash: Perform a final wash with soap and water.

Waste Disposal

All waste streams containing o-Allylhydroxylamine must be treated as hazardous waste.

  • Segregation: Keep o-Allylhydroxylamine waste separate from incompatible materials, particularly strong oxidizing agents.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste: o-Allylhydroxylamine" and include the date of accumulation.

  • Containerization: Use approved, sealed containers for all waste. Do not overfill.

  • Disposal: The disposal of o-Allylhydroxylamine waste must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS office to arrange for pickup. Never dispose of this chemical down the drain.

By adhering to these multi-tiered safety protocols, researchers can confidently handle o-Allylhydroxylamine, ensuring both personal safety and the integrity of the laboratory environment.

References

  • Chemsrc. (2025, August 27). O-Allyl-hydroxylamine | CAS#:6542-54-7. Retrieved from Chemsrc.com. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). NIOSH Respirator Selection Logic 2004. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention. URL: [Link]

  • 3M. (n.d.). 3M Respirator Selection Guide. Retrieved from 3M.com. URL: [Link]

  • Ansell. (n.d.). Ansell Chemical Handling Glove Guide. Health, Safety and Environment Office. URL: [Link]

  • University of Florida Environmental Health & Safety. (n.d.). Respirator Equipment Selection Guidance and the NIOSH Respirator Selection Logic Process. Retrieved from UF EHS. URL: [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from QMUL Health & Safety Directorate. URL: [Link]

  • Ansell. (n.d.). Ansell 8th Edition Chemical Resistance Guide. Retrieved from Utah State University Research. URL: [Link]

  • SHOWA. (n.d.). ChemRest. Retrieved from SHOWA.com. URL: [Link]

  • 3M New Zealand. (n.d.). Respiratory Protection Selection Guide. Retrieved from 3M.co.nz. URL: [Link]

  • U.S. Department of Energy. (n.d.). Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. Retrieved from Energy.gov. URL: [Link]

  • Ansell. (n.d.). Ansell Chemical Resistance Glove Chart. Environment, Health and Safety - University of California, Berkeley. URL: [Link]

  • Microflex. (n.d.). Chemical Resistance Guide. Retrieved from Microflex.com. URL: [Link]

  • Indian Society for Surface Science and Technology. (n.d.). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulations by the indophenol reaction. Journal of Surface Science and Technology. URL: [Link]

  • International Labour Organization. (n.d.). ICSC 0661 - HYDROXYLAMINE. Retrieved from ILO.org. URL: [Link]

  • Maine Department of Labor. (n.d.). Respirator Selection Logic. Retrieved from Maine.gov. URL: [Link]

  • U.S. Department of Health and Human Services, Centers for Disease Control and Prevention. (2025, February 3). Respirator Selection and Use | Personal Protective Equipment. Retrieved from CDC.gov. URL: [Link]

  • Google Patents. (n.d.). US5808150A - Stabilization of hydroxylamine solutions. Retrieved from patents.google.com.
  • Overton, E. (n.d.). NIOSH respirator decision logic. Retrieved from Overton.de. URL: [Link]

  • Texas A&M University - Texarkana. (n.d.). Spill Management Procedure. Retrieved from TAMUT.edu. URL: [Link]

  • Gentex Corporation. (n.d.). RESPIRATORY PROTECTION SELECTION GUIDE. Retrieved from Gentexcorp.com. URL: [Link]

  • Google Patents. (n.d.). CN1751986A - The method for preparing solid hydroxylamine hydrochloride. Retrieved from patents.google.com.
  • Institution of Chemical Engineers. (2001). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of process development. IChemE Symposium Series No. 148. URL: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 420841, O-Allylhydroxylamine. Retrieved from PubChem. URL: [Link]

  • SHOWA. (n.d.). CHEMICAL PERMEATION GUIDE. Retrieved from SHOWA.com. URL: [Link]

  • SHOWA. (2008, May 20). Showa (Best) CHM (Chem Master) Neoprene Gloves Chemical Resistance Guide. URL: [Link]

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from EHS.wvu.edu. URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
o-Allylhydroxylamine
Reactant of Route 2
o-Allylhydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.